Product packaging for Methyl 5-fluoro-1H-indole-3-carboxylate(Cat. No.:CAS No. 310886-79-4)

Methyl 5-fluoro-1H-indole-3-carboxylate

Cat. No.: B1416128
CAS No.: 310886-79-4
M. Wt: 193.17 g/mol
InChI Key: FVCOPMDCKPXHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-fluoro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B1416128 Methyl 5-fluoro-1H-indole-3-carboxylate CAS No. 310886-79-4

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCOPMDCKPXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652976
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310886-79-4
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-3-carboxylate

This compound is a fluorinated derivative of the indole heterocyclic system, a core scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its significance in modern chemical research stems from its function as a versatile and high-value building block. The strategic incorporation of a fluorine atom onto the indole ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These modifications are highly sought after in drug discovery, as they can enhance a drug candidate's binding affinity, membrane permeability, and overall pharmacokinetic profile.[3][4] This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its physical and chemical properties. This compound is typically a brownish-yellow or pale yellow powder.[1][3] Its core structure consists of a bicyclic indole ring, substituted with a fluorine atom at the C5 position and a methyl ester group at the C3 position. These substitutions are critical to its utility and reactivity.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈FNO₂[3][5][6]
Molar Mass 193.17 g/mol [3][5][6]
CAS Number 310886-79-4[3]
Appearance Brownish yellow to pale yellow powder[1][3]
Melting Point 200-202 °C[5]
Boiling Point 335.3 °C at 760 mmHg[5]
Density ~1.34 g/cm³[5]
Solubility Soluble in organic solvents like ethanol, DMF, and dichloromethane.[5]
Storage Conditions Store at 0-8 °C, desiccated, and protected from light.[3][7]

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key features expected in its NMR, IR, and Mass spectra are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the fluorine and the carboxylate groups. The fluorine at C5 will introduce additional splitting (coupling) to the adjacent protons at C4 and C6. The N-H proton typically appears as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆), while the methyl ester protons will be a sharp singlet around 3.8 ppm.[8][9]

  • ¹³C NMR: The carbon spectrum will show ten distinct resonances. The carbonyl carbon of the ester will be the most downfield signal (~165 ppm). The carbon atom directly bonded to the fluorine (C5) will show a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination. The other aromatic carbons will appear in the typical range of 100-140 ppm.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, corresponding to the indole N-H bond.

  • C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹, characteristic of the ester carbonyl group.[8]

  • C-F Stretch: A strong band in the fingerprint region, typically around 1100-1200 cm⁻¹.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (193.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

Synthesis and Purification

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor. This method is straightforward and generally high-yielding.

G cluster_0 Synthesis Workflow start 5-Fluoro-1H-indole-3-carboxylic acid reaction Esterification Reaction (Reflux) start->reaction reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) reagents->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol to serve as both the solvent and the reactant. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: The resulting solid precipitate is collected by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electronic effects of its substituents.

  • Indole Nucleus: The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution.[10]

  • C3-Ester Group: The methyl carboxylate group at the C3 position is an electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles away from this position. Since C3 is the most nucleophilic position on an unsubstituted indole, its blockage is significant.

  • C5-Fluoro Group: The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing via induction (-I effect) but electron-donating through resonance (+R effect). For electrophilic aromatic substitution, the inductive effect tends to deactivate the benzene ring, while the resonance effect is ortho-, para-directing.

  • N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion can then be alkylated or acylated on the nitrogen atom.

Common reactions involve modifications at the N1 position (alkylation, acylation) or, under forcing conditions, potential electrophilic substitution at the C4 or C6 positions of the benzene ring.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for constructing more complex, biologically active molecules.[3] The fluorinated indole scaffold is a "privileged structure" in medicinal chemistry.

  • Oncology: It serves as a precursor for the synthesis of kinase inhibitors and other anti-cancer agents, where the indole core mimics the hinge-binding region of ATP.[3][4][11]

  • Neurology: Many indole derivatives exhibit activity as serotonin (5-HT) receptor ligands, making this compound a useful starting point for developing treatments for depression, anxiety, and other CNS disorders.[4][7]

  • Antiviral Research: Fluorinated indoles have been investigated as inhibitors of viral replication, including for viruses like HCV and HIV.[12] The 5-fluoro substitution has been shown to enhance antiviral potency in certain classes of compounds.[12]

G cluster_1 Chemical Modifications cluster_2 Therapeutic Candidates A Methyl 5-fluoro-1H- indole-3-carboxylate B N-Alkylation / N-Arylation A->B C Hydrolysis to Carboxylic Acid A->C E Kinase Inhibitors (Oncology) B->E F CNS Receptor Ligands (Neurology) B->F D Amide Coupling C->D D->E G Antiviral Agents D->G

Caption: Role as a key intermediate in the synthesis of diverse therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The compound is classified as an irritant.

  • Hazard Statements:

    • Causes skin irritation.[13][14][15]

    • Causes serious eye irritation.[13][14][15]

    • May cause respiratory irritation.[13][14][15]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5][13]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]

    • Handling: Avoid breathing dust, fumes, or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[5][14] Wash hands thoroughly after handling.[14]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]

    • Skin Contact: Wash off immediately with soap and plenty of water.[13][14]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13][14]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and the advantageous effects of its fluorine substituent make it a powerful tool for researchers. Its application as a foundational building block enables the exploration and development of novel therapeutic agents across multiple disease areas. A thorough understanding of its properties, handling, and reactivity is paramount for unlocking its full potential in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1] The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, is a prime candidate for such strategic fluorination.[2][3] Among these, Methyl 5-fluoro-1H-indole-3-carboxylate stands out as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents, particularly in the realms of oncology and neurology.[1] This guide provides an in-depth exploration of the synthesis of this valuable compound, grounded in established chemical principles and field-proven insights. We will dissect the prevalent synthetic strategies, delve into the mechanistic intricacies of the core reactions, and provide detailed, actionable protocols for its preparation and characterization.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to this compound reveals several viable synthetic disconnections. The most direct and widely employed strategy involves the formation of the 5-fluoroindole core, followed by the introduction and manipulation of the C3 substituent.

The Fischer indole synthesis is a robust and historically significant method for constructing the indole nucleus and serves as our primary focus.[4][5][6] This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] Alternative routes, such as the Leimgruber-Batcho, Sugasawa, and Bischler indole syntheses, offer their own advantages and will be discussed in a comparative context.[2][7]

A plausible and efficient synthetic pathway, which will be detailed in this guide, commences with the commercially available 4-fluoroaniline. This is converted to the corresponding 4-fluorophenylhydrazine, which then undergoes a Fischer indole synthesis with a suitable pyruvate derivative to construct the indole-2-carboxylate framework. Subsequent functional group manipulations at the C3 position lead to the target molecule.

II. The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer indole synthesis is a powerful and versatile method for the construction of the indole ring system.[4] The reaction proceeds through a series of well-established steps, initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone.[6] This is followed by a key[8][8]-sigmatropic rearrangement, which ultimately leads to the cyclized indole product.

The mechanism, as it pertains to the synthesis of a 5-fluoroindole derivative from 4-fluorophenylhydrazine and a pyruvate, can be broken down as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 4-fluorophenylhydrazine with a methyl pyruvate derivative to form the corresponding hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.

  • Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular cyclization.

  • Elimination: The final step involves the elimination of ammonia to afford the stable, aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation + Methyl Pyruvate (Acid Catalyst) Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Hydrazone Formation Tautomerization Tautomerization Hydrazone Formation->Tautomerization Forms Hydrazone [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->[3,3]-Sigmatropic Rearrangement Forms Enamine Aromatization & Cyclization Aromatization & Cyclization [3,3]-Sigmatropic Rearrangement->Aromatization & Cyclization C-C Bond Formation Elimination of NH3 Elimination of NH3 Aromatization & Cyclization->Elimination of NH3 Cyclizes Methyl 5-fluoro-1H-indole-2-carboxylate Methyl 5-fluoro-1H-indole-2-carboxylate Elimination of NH3->Methyl 5-fluoro-1H-indole-2-carboxylate Forms Indole Ring

Caption: The Fischer Indole Synthesis Workflow.

III. Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from 4-fluoroaniline.

Part A: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

The initial step is the conversion of 4-fluoroaniline to its corresponding hydrazine derivative. This is typically achieved through diazotization followed by reduction.

Experimental Protocol:

  • Diazotization:

    • To a solution of 4-fluoroaniline (1 equivalent) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise.

    • The temperature is strictly maintained below 5 °C throughout the addition.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[9]

  • Reduction:

    • The cold diazonium salt solution is then added portion-wise to a freshly prepared solution of sodium sulfite in water.

    • Care must be taken to control the temperature during this exothermic addition.

    • The resulting mixture is then carefully acidified and heated to facilitate the reduction to the hydrazine.

  • Isolation:

    • Upon cooling, the 4-fluorophenylhydrazine hydrochloride precipitates as a crystalline solid.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum.[10]

Part B: Fischer Indole Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate

With the hydrazine precursor in hand, the indole core is constructed via the Fischer synthesis.

Experimental Protocol:

  • Hydrazone Formation and Cyclization:

    • 4-Fluorophenylhydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) are suspended in a suitable solvent such as ethanol or acetic acid.[6]

    • An acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously.[4]

    • The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-fluoro-1H-indole-2-carboxylate.

Part C: Conversion to this compound

The final stage of the synthesis involves the conversion of the 2-carboxylate to the desired 3-carboxylate isomer. This is a multi-step process involving decarboxylation, formylation, oxidation, and final esterification.

Experimental Protocol:

  • Decarboxylation:

    • Methyl 5-fluoro-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    • The resulting 5-fluoro-1H-indole-2-carboxylic acid is then decarboxylated by heating in a high-boiling solvent such as quinoline, often in the presence of a copper catalyst, to yield 5-fluoroindole.[11][12]

  • Vilsmeier-Haack Formylation:

    • 5-Fluoroindole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position.[13]

    • This is typically achieved by treating the indole with a mixture of phosphorus oxychloride and dimethylformamide (DMF) at low temperature, followed by heating.[13]

    • Aqueous workup then affords 5-fluoro-1H-indole-3-carbaldehyde.

  • Oxidation to the Carboxylic Acid:

    • The 5-fluoro-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid.

    • A variety of oxidizing agents can be employed, such as potassium permanganate or silver oxide.

  • Fischer-Speier Esterification:

    • The final step is the esterification of 5-fluoro-1H-indole-3-carboxylic acid with methanol.[14][15]

    • The carboxylic acid is dissolved in an excess of anhydrous methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[15]

    • The mixture is refluxed until the reaction is complete, as monitored by TLC.

    • Work-up involves neutralizing the acid, extracting the product with an organic solvent, and purifying by recrystallization or column chromatography to yield the final product, this compound.[15]

IV. Comparative Analysis of Synthetic Routes

While the Fischer indole synthesis is a workhorse for indole formation, other methods present viable alternatives, each with its own set of advantages and disadvantages.

Synthetic RouteAdvantagesDisadvantagesScalability
Fischer Indole Synthesis High versatility, readily available starting materials, robust and well-established.[4][6]Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[4]Good to excellent, widely used in industrial settings.[7]
Leimgruber-Batcho Synthesis Milder reaction conditions, good yields, particularly for indoles unsubstituted at C2 and C3.[2][7]May require more specialized starting materials (o-nitrotoluenes).[2]Excellent, often the preferred method for industrial-scale production.[7]
Reissert Indole Synthesis A classic method that proceeds through a different set of intermediates.Can involve multiple steps and may have lower overall yields compared to other methods.Moderate, less commonly used for large-scale synthesis.
Sugasawa Synthesis A variation of the Friedel-Crafts acylation.[2]Can be limited by the availability of the required aniline precursors.[2]Moderate, more suited for laboratory-scale synthesis.
Bischler Indole Synthesis Another classic method for indole formation.Can suffer from long reaction times and the formation of complex mixtures, particularly with fluorinated anilines.[2]Poor to moderate, generally not favored for large-scale applications.

V. Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties:

  • Appearance: White to pale yellow or brown powder.[3]

  • Melting Point: 77-80 °C.[14]

  • Solubility: Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.[14]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons, and the N-H proton. The aromatic protons will exhibit splitting patterns consistent with a 5-substituted indole ring, with coupling to the fluorine atom. The methyl group of the ester will appear as a singlet at approximately 3.8-3.9 ppm. The N-H proton will be a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester will be observed at a downfield chemical shift (around 165 ppm). The carbon atom bearing the fluorine will show a large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (193.18 g/mol ).

VI. Safety and Handling Considerations

The synthesis of this compound involves the use of several hazardous reagents and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Organic Solvents: Many of the organic solvents used are flammable and volatile. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that appropriate spill containment materials are readily available.

VII. Conclusion and Future Outlook

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The Fischer indole synthesis remains a powerful and versatile tool for the construction of the core indole structure. By understanding the mechanistic nuances of each step and adhering to rigorous experimental protocols, researchers can reliably produce this valuable intermediate for drug discovery and development.

Future advancements in this area may focus on the development of more sustainable and efficient synthetic routes, such as those employing flow chemistry or novel catalytic systems.[16][17][18] The continued exploration of new methods for the selective functionalization of the indole ring will undoubtedly lead to the discovery of new and improved therapeutic agents.

VIII. References

  • 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • (IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(8).

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - ChemBK. (n.d.). Retrieved from --INVALID-LINK--

  • CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Zhou, J. (2017). Synthesis method of 4-chloro-2-fluorophenylhydrazine. SciSpace.

  • 5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from --INVALID-LINK--

  • Fischer Indole Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 5-Fluoroindole-5-13C - DiVA portal. (n.d.). Retrieved from --INVALID-LINK--

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023). RSC Advances, 13(25), 17043-17053.

  • 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. (n.d.). Retrieved from --INVALID-LINK--

  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from --INVALID-LINK--

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (2010). Molecules, 15(4), 2491-2498.

  • First page Cover C-21(6) - Scientia Iranica. (2014). Scientia Iranica, 21(6), 2097-2104.

  • A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Synlett.

  • 5-Fluoro-1H-indole-3-carboxylic acid methyl ester - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • Navigating the Scale-Up of 5-Fluoroindole Production: A Technical Support Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 4-FLUOROANILINE HCL synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Biotransformation of 5-fluoroindole to 5-fluorotryptophan using... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Fluoroindole synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from --INVALID-LINK--

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC - PubMed Central. (2025). ACS Sustainable Chemistry & Engineering.

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Fluoroindole-3-carboxaldehyde | CAS 2338-71-8 | SCBT. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Fluoroindole-2-carboxylic acid - GoldBio. (n.d.). Retrieved from --INVALID-LINK--

  • This compound, min 97%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--

  • 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2012). Synthesis, 44(16), 2537-2546.

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2012). Synthesis, 44(16), 2537-2546.

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2011). Molecules, 16(12), 10186-10197.

References

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of these molecules. This often leads to significantly enhanced therapeutic potential.[1][4][5] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering critical insights for researchers, scientists, and drug development professionals. Fluorine's unique properties—including its small size, extreme electronegativity, and the strength of the carbon-fluorine bond—facilitate subtle yet profound modifications of a parent indole molecule.[4][6] These modifications can strategically influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately shaping a drug candidate's efficacy, safety, and pharmacokinetic profile.[7][8] This guide will explore these effects in detail, supported by quantitative data, representative experimental protocols, and visualizations of key concepts.

Foundational Principles: The Unique Impact of Fluorine in Medicinal Chemistry

Fluorine is the most electronegative element, and its introduction into an organic molecule like indole can induce significant changes in electron distribution.[4][6] This has a cascading effect on various molecular properties crucial for drug action. Unlike other halogens, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[4][9][10]

The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage.[11][12] This intrinsic stability is a key reason for the widespread use of fluorine to enhance the metabolic half-life of drug candidates.[1][4][11]

Modulating Pharmacokinetic Properties: The "Fluorine Effect" on Indole Derivatives

The introduction of fluorine into the indole nucleus can bring about several critical and advantageous changes for drug design.

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][11][13] By replacing a hydrogen atom with a more stable fluorine atom, particularly at sites prone to hydroxylation, the metabolic half-life of an indole-containing compound can be significantly extended.[3][4] This leads to improved oral bioavailability and potentially a more favorable dosing regimen.

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess the impact of fluorination on metabolic stability is to incubate the compound with liver microsomes.

Objective: To determine the rate of metabolic clearance of fluorinated vs. non-fluorinated indole analogs.

Methodology:

  • Preparation of Reagents:

    • Test compounds (fluorinated and non-fluorinated indole derivatives) dissolved in DMSO.

    • Liver microsomes (human, rat, or mouse) suspended in phosphate buffer.

    • NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C.

    • Add the test compound to the microsomes and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is taken.

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Tuning Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine-for-hydrogen substitution on an aromatic ring, such as the indole nucleus, generally leads to a slight increase in LogP.[11] This can enhance membrane permeability and oral bioavailability. However, the introduction of more fluorine atoms or fluorinated alkyl groups can substantially increase lipophilicity.[13] Careful modulation is crucial, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[4]

Substitution Typical Change in LogP Implication for Indole Derivatives
Single F on Aromatic Ring+0.1 to +0.3Improved membrane permeability
CF3 Group+0.9 to +1.2Significant increase in lipophilicity, potential for improved binding in hydrophobic pockets

Table 1: General effects of fluorination on lipophilicity.

Altering Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[4][8][14] For indole derivatives containing a basic amine side chain, fluorination of the indole ring can reduce the basicity of the amine. This can be advantageous for several reasons:

  • Improved Oral Absorption: A lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract, enhancing absorption.[4]

  • Reduced hERG Liability: Lowering the basicity of amines is a common strategy to mitigate the risk of binding to the hERG potassium channel, which can cause cardiac toxicity.

For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to reduce the pKa of the piperidine nitrogen, leading to improved pharmacokinetic profiles for 5-HT1D receptor ligands.[4]

Impact on Pharmacodynamics: Fluorine's Role in Target Engagement

Beyond pharmacokinetics, fluorine can directly influence how an indole-based drug interacts with its biological target.

Enhancing Binding Affinity

The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, including C-F···H-X hydrogen bonds and interactions with backbone carbonyls.[11] This can lead to increased binding affinity and potency. The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[11][15]

For example, a 4-fluoro substituent on an indole-based HIV-1 attachment inhibitor was found to increase potency by more than 50-fold compared to the non-fluorinated analog.[16][17]

Modulating Conformation

The gauche effect, where a polar C-F bond prefers a specific dihedral angle relative to other polar groups, can influence the conformation of flexible side chains attached to the indole core.[11] This can stabilize a bioactive conformation or prevent the molecule from adopting an unfavorable one, thereby enhancing target binding affinity and selectivity.[11]

Visualization of Key Concepts

metabolic_blocking cluster_0 Metabolism of an Indole Derivative cluster_1 Fluorine-Mediated Metabolic Blocking Indole_CH Indole with Metabolically Labile C-H CYP450 Cytochrome P450 (Oxidative Metabolism) Indole_CH->CYP450 Metabolic Attack Indole_OH Hydroxylated Metabolite (Inactive/Excreted) CYP450->Indole_OH Indole_CF Fluorinated Indole (C-F Bond) CYP450_blocked Cytochrome P450 (Metabolism Blocked) Indole_CF->CYP450_blocked Resistant to Attack No_Metabolism Increased Half-Life and Bioavailability CYP450_blocked->No_Metabolism

Caption: Fluorine's role in blocking metabolic pathways.

pka_modulation cluster_consequences Pharmacokinetic Consequences Indole_Amine Indole with Basic Amine Side Chain (High pKa) Fluorination Fluorination of Indole Ring (Electron Withdrawal) Indole_Amine->Fluorination Fluorinated_Indole_Amine Fluorinated Indole with Amine (Lower pKa) Fluorination->Fluorinated_Indole_Amine Increased_Permeability Increased Membrane Permeability Fluorinated_Indole_Amine->Increased_Permeability Improved_Absorption Improved Oral Absorption Increased_Permeability->Improved_Absorption

Caption: Impact of fluorination on pKa and oral absorption.

Case Study: Fluorinated Indoles in Drug Development

Numerous successful drugs incorporate fluorinated indole scaffolds, highlighting the practical application of the principles discussed.

  • Fluvoxamine: An antidepressant (SSRI) where a trifluoromethyl group on a phenyl ring attached to an oxime ether of an indole derivative is crucial for its activity.

  • Indomethacin F: A fluorinated analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which exhibits altered metabolic profiles and activity.[3]

  • HIV-1 Inhibitors: As mentioned earlier, fluorination at the 4-position of certain indole-based HIV-1 attachment inhibitors dramatically enhances their potency.[16][17]

Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through various methods, including the use of fluorinated starting materials or late-stage fluorination of an existing indole core.[18][19][20] Modern synthetic methodologies have made the incorporation of fluorine more accessible.[7]

Representative Synthetic Protocol: Electrophilic Fluorination of Indole

Objective: To introduce a fluorine atom at a specific position of the indole ring.

Methodology:

  • Reactant Preparation: Dissolve the starting indole derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Fluorinating Agent: Add an electrophilic fluorinating reagent, such as Selectfluor® (F-TEDA-BF4), to the solution at a controlled temperature (often room temperature or below).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated indole.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and powerful tool in the medicinal chemist's arsenal for optimizing the properties of indole-based drug candidates. By judiciously placing fluorine atoms on the indole scaffold, researchers can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[4][5][6] As our understanding of fluorine's subtle effects on molecular interactions continues to grow, and as new synthetic fluorination methods become available, the "fluorine scan" will remain an integral part of the rational design of next-generation indole-based therapeutics.[21]

References

Methyl 5-fluoro-1H-indole-3-carboxylate: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-1H-indole-3-carboxylate has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, which are highly desirable in drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this valuable intermediate. We will delve into the causality behind experimental choices for its synthesis and subsequent transformations, providing field-proven insights and detailed protocols for its utilization in the construction of complex bioactive molecules, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Significance of the 5-Fluoroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[3] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically influence a molecule's biological activity.[4] Specifically, the 5-fluoro substitution on the indole ring has been shown to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism, prolonging the half-life of a drug candidate.[1]

  • Increase Lipophilicity: Fluorine substitution can increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the indole N-H, influencing its binding interactions with target proteins.

These advantageous properties have made 5-fluoroindole derivatives, and specifically this compound, highly sought-after building blocks in the design of novel therapeutics, particularly in oncology and virology.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 310886-79-4[6]
Molecular Formula C₁₀H₈FNO₂[6]
Molecular Weight 193.17 g/mol [6]
Appearance White to off-white crystalline powder[7]
Melting Point 200-202 °C[7]
Solubility Soluble in common organic solvents such as methanol, ethanol, DMF, and DMSO.[7]

Spectroscopic Characterization:

  • ¹H NMR: Peaks corresponding to the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methyl ester protons. The fluorine at C5 will cause characteristic splitting patterns for the adjacent aromatic protons.

  • ¹³C NMR: Resonances for the ten carbon atoms, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbonyl carbon of the ester will appear downfield.[9]

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-F stretch.[8]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and direct route to this compound is the Fischer-Speier esterification of 5-fluoro-1H-indole-3-carboxylic acid.[7][10]

Fischer-Speier Esterification: A Reliable Approach

This acid-catalyzed esterification offers a straightforward and scalable method for the synthesis of the title compound.[11] The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the product side.[7]

Fischer_Speier_Esterification cluster_reactants Reactants cluster_products Products CarboxylicAcid 5-Fluoro-1H-indole-3-carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl Intermediate CarboxylicAcid->ProtonatedCarbonyl Protonation Methanol Methanol (excess) Methanol->ProtonatedCarbonyl Nucleophilic Attack Catalyst H₂SO₄ (cat.) Ester This compound ProtonatedCarbonyl->Ester Deprotonation & Elimination Water Water ProtonatedCarbonyl->Water

Figure 1: Fischer-Speier Esterification Workflow. A simplified representation of the acid-catalyzed esterification process.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 5-Fluoro-1H-indole-3-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq).

  • Add a magnetic stir bar and suspend the acid in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Pour the residue into ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[7]

Key Reactions of this compound as a Building Block

This compound is a versatile building block that can be readily functionalized at several positions, primarily at the indole nitrogen (N1) and through transformations of the ester group at C3.

N-Alkylation: Introducing Diversity at the Indole Nitrogen

The N-H of the indole can be deprotonated with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide to introduce a variety of substituents at the N1 position.[3][12] This is a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of the final compound.

N_Alkylation IndoleEster This compound IndoleAnion Indole Anion IndoleEster->IndoleAnion Deprotonation Base NaH Base->IndoleAnion AlkylHalide R-X (Alkyl Halide) NAlkylatedProduct N-Alkylated Indole Ester AlkylHalide->NAlkylatedProduct IndoleAnion->NAlkylatedProduct SN2 Reaction

Figure 2: N-Alkylation Workflow. Deprotonation of the indole nitrogen followed by nucleophilic substitution.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[12]

Ester Hydrolysis and Amide Coupling: Accessing Carboxamides

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using lithium hydroxide or sodium hydroxide.[13] The resulting 5-fluoro-1H-indole-3-carboxylic acid is a key intermediate for the synthesis of amide derivatives via coupling with various amines. This transformation is fundamental in the synthesis of many kinase inhibitors.

Hydrolysis_Amide_Coupling Ester This compound CarboxylicAcid 5-Fluoro-1H-indole-3-carboxylic Acid Ester->CarboxylicAcid Hydrolysis Base LiOH or NaOH Base->CarboxylicAcid Amine R₁R₂NH Amide 5-Fluoro-1H-indole-3-carboxamide Derivative Amine->Amide CouplingReagent HATU or EDC/HOBt CouplingReagent->Amide CarboxylicAcid->Amide Amide Coupling

Figure 3: Ester Hydrolysis and Amide Coupling Workflow. A two-step sequence to generate diverse amide derivatives.

Experimental Protocol: Amide Coupling via Hydrolysis

Part A: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain 5-fluoro-1H-indole-3-carboxylic acid.[13]

Part B: Amide Coupling (HATU)

Materials:

  • 5-Fluoro-1H-indole-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[14][15]

Case Study: Application in the Synthesis of Kinase Inhibitors

The 5-fluoroindole scaffold is a prominent feature in several clinically important kinase inhibitors. While the exact synthetic routes are often proprietary, the utility of building blocks like this compound can be illustrated through their structural relation to these drugs.

Sunitinib and FAK Inhibitors: A Structural Perspective

Sunitinib , an oral multi-targeted receptor tyrosine kinase inhibitor, features a 5-fluorooxindole core, which is structurally related to our building block.[4] The synthesis of Sunitinib involves the condensation of 5-fluoro-1,3-dihydro-2H-indol-2-one with an appropriate pyrrole derivative.[5][16] The established importance of the 5-fluoro substituent in Sunitinib underscores the value of this substitution pattern in kinase inhibitor design.

More directly, the 5-fluoroindole moiety is a key component of Focal Adhesion Kinase (FAK) inhibitors, such as GSK2256098 .[17][18] FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and metastasis.[18] The development of potent and selective FAK inhibitors is an active area of cancer research. The synthesis of such inhibitors often involves the elaboration of a 5-fluoroindole core, where the carboxylate of our building block can be converted to an amide, a common feature in kinase inhibitors that often engages in hydrogen bonding with the hinge region of the kinase domain.

Kinase_Inhibitor_Application BuildingBlock This compound CarboxylicAcid 5-Fluoro-1H-indole-3-carboxylic Acid BuildingBlock->CarboxylicAcid Hydrolysis Sunitinib_Analogue Sunitinib Analogues BuildingBlock->Sunitinib_Analogue Multi-step Synthesis AmideIntermediate Amide Intermediate CarboxylicAcid->AmideIntermediate Amide Coupling FAK_Inhibitor FAK Inhibitors (e.g., GSK2256098) AmideIntermediate->FAK_Inhibitor Further Elaboration

Figure 4: Application in Kinase Inhibitor Synthesis. A conceptual pathway from the building block to complex drug molecules.

Conclusion

This compound is a high-value, versatile building block that empowers medicinal chemists to efficiently construct complex molecular architectures with enhanced drug-like properties. Its straightforward synthesis and predictable reactivity at key positions make it an indispensable tool in modern drug discovery. The strategic incorporation of the 5-fluoro substituent has proven to be a successful strategy in the development of potent kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive overview of its synthesis, key transformations, and applications, offering a solid foundation for researchers to leverage this important scaffold in their own drug discovery programs.

References

An In-depth Technical Guide to the Solubility of Methyl 5-fluoro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-fluoro-1H-indole-3-carboxylate is a pivotal intermediate in medicinal chemistry and organic synthesis, primarily utilized in the development of novel therapeutics, including anti-cancer agents.[1][2] The fluorination at the 5-position is a strategic modification intended to enhance critical drug-like properties such as lipophilicity and metabolic stability.[2] A thorough understanding of its solubility is paramount for researchers in drug discovery and process chemistry, as it directly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides a comprehensive analysis of the physicochemical properties, theoretical solubility considerations, and practical experimental methodologies for determining the solubility of this compound, synthesizing field-proven insights with established scientific principles.

Introduction to this compound

Compound Overview

This compound (MFIC) is a heterocyclic organic compound featuring an indole core.[3] The structure is characterized by a bicyclic system where a benzene ring is fused to a pyrrole ring. Key functionalizations include a fluorine atom at the 5-position of the benzene ring and a methyl carboxylate (ester) group at the 3-position of the pyrrole ring.[3] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.[3]

Significance in Pharmaceutical and Chemical Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] MFIC serves as a versatile building block for more complex molecules.[2] The methyl ester at the C-3 position is a reactive site, readily converted into other functional groups like hydrazides, which can then be used to synthesize sulfonamide derivatives and other potential pharmacophores.[3] The strategic placement of a fluorine atom often improves metabolic stability by blocking potential sites of oxidation and can enhance binding affinity to biological targets through favorable electronic interactions.[2] Consequently, MFIC is a valuable starting material in research programs targeting novel treatments in oncology and neurology.[2]

The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that governs a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[6] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. In chemical synthesis, the solubility of reactants and intermediates in specific solvents dictates the choice of reaction conditions, affects reaction rates, and is critical for developing effective purification and crystallization protocols.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties.

Molecular Structure and Functional Groups

The key structural features of MFIC that influence its solubility are:

  • Indole NH Group: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor.[3]

  • Carbonyl Oxygen: The oxygen of the methyl ester group is a hydrogen bond acceptor.

  • Aromatic System: The bicyclic indole core is largely non-polar and hydrophobic.[7]

  • Fluorine Atom: While highly electronegative, the single fluorine substituent increases the molecule's overall lipophilicity (fat-solubility).[2]

  • Methyl Ester: This group adds some polar character but also contributes to the molecule's size and non-polar surface area.

Summary of Physicochemical Properties

The following table summarizes the key properties of this compound. It is important to note that reported melting points vary in the literature, which may suggest the existence of different crystalline forms (polymorphs) or variations in purity.

PropertyValueSource(s)
Molecular Formula C₁₀H₈FNO₂[1][3]
Molecular Weight 193.17 g/mol [1][3]
Appearance Crystalline solid; Brownish yellow powder[1][2]
Melting Point 77-80 °C / 200-202 °C[1]
CAS Number 310886-79-4[3]

Theoretical Solubility Considerations

Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] MFIC possesses both polar (NH, C=O) and non-polar (aromatic rings, methyl group) characteristics.

  • Polar Solvents (e.g., Water): The parent indole molecule is only slightly soluble in water (~0.1 g/100 mL).[7] The presence of the hydrophobic aromatic system and the lipophilic fluorine atom in MFIC suggests that its aqueous solubility will be very low. While the ester and NH groups can form hydrogen bonds with water, these are unlikely to overcome the hydrophobicity of the rest of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have significant polar character. They are expected to effectively solvate MFIC, leading to high solubility. This is corroborated by qualitative data for similar indole derivatives.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar nature of these solvents makes them poor candidates for dissolving MFIC due to their inability to interact favorably with the polar functional groups.

  • Intermediate Polarity Solvents (e.g., Ethanol, Methanol, Dichloromethane): These solvents balance polar (hydroxyl group in alcohols) and non-polar (alkyl chains) characteristics. They can interact with both the polar and non-polar regions of MFIC, making them effective solvents, as supported by supplier data.[1]

Factors Influencing Solubility

Several external factors can significantly alter the solubility of a solid.[6][10]

  • Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[8][10] This is a critical parameter to manipulate during crystallization and for preparing concentrated stock solutions.

  • pH: The indole NH is very weakly acidic (pKa > 16), and the ester is not ionizable under typical aqueous pH ranges (1-10). Therefore, the solubility of MFIC is expected to be largely independent of pH in this range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different solubilities. A metastable polymorph will generally be more soluble than the most stable crystalline form. The discrepancy in reported melting points for MFIC may hint at the possibility of polymorphism.[1]

Experimental Determination of Solubility

A definitive understanding of solubility requires empirical measurement. The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_vial Add excess MFIC solid to a known volume of solvent prep_seal Seal vial to prevent solvent evaporation prep_vial->prep_seal equil_agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_seal->equil_agitate equil_check Ensure excess solid remains undissolved equil_agitate->equil_check sep_centrifuge Centrifuge to pellet undissolved solid equil_check->sep_centrifuge sep_supernatant Carefully collect the supernatant (saturated solution) sep_centrifuge->sep_supernatant quant_dilute Dilute supernatant with mobile phase sep_supernatant->quant_dilute quant_hplc Analyze by HPLC-UV quant_dilute->quant_hplc quant_calc Calculate concentration using a calibration curve quant_hplc->quant_calc

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

Causality: This protocol is designed to ensure that the solvent becomes fully saturated with the compound and that this equilibrium state is accurately measured. Adding excess solid is crucial to guarantee saturation. Prolonged agitation at a constant temperature allows the system to reach thermodynamic equilibrium. Centrifugation provides a clean separation of the liquid and solid phases without temperature fluctuations that could be introduced by filtration.

  • Preparation: Add an excess amount of solid MFIC (e.g., 5-10 mg) to a 2 mL glass vial. The solid should be sufficient to ensure that some remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Seal the vial tightly. Place it in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[11]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Immediately perform a precise dilution of the supernatant with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method as described below.

Analytical Quantification by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying compounds in a mixture.[12][13] UV detection is suitable for indole derivatives as the aromatic system strongly absorbs UV light. A C18 reversed-phase column is chosen for its versatility in retaining moderately non-polar compounds like MFIC.

Step-by-Step Protocol: HPLC-UV Quantification
  • Standard Preparation: Prepare a stock solution of MFIC in a suitable organic solvent (e.g., Acetonitrile or Methanol). From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-7 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal absorbance between 210-300 nm. Indole derivatives typically have strong absorbance around 217 nm and 289 nm.[9]

    • Column Temperature: 30 °C.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility in the test solvent (e.g., in mg/mL or µg/mL).

Solubility Profile of this compound

While precise, publicly available quantitative data is limited, a qualitative and comparative profile can be assembled from supplier information and knowledge of related indole structures.

Qualitative and Comparative Solubility Data

The table below summarizes the known and expected solubility of MFIC in common laboratory solvents.

SolventSolvent TypeReported/Expected SolubilityReference/Rationale
WaterPolar ProticVery Low / InsolubleExpected based on indole's poor water solubility.[7]
MethanolPolar ProticSoluble[3]
EthanolPolar ProticSoluble[1]
Dimethylformamide (DMF)Polar AproticSoluble / High[1]
Dimethyl Sulfoxide (DMSO)Polar AproticHighCommon for drug-like molecules; high solubility reported for similar structures.[9]
Dichloromethane (DCM)Moderately PolarSoluble[1]
AcetonitrilePolar AproticSolubleCommon solvent for HPLC and synthesis.
HexaneNon-PolarVery Low / InsolubleBased on the "like dissolves like" principle.[8]

Conclusion and Future Directions

This compound is a hydrophobic molecule with poor anticipated aqueous solubility. It demonstrates good solubility in a range of common organic solvents, including polar aprotic (DMF, DMSO) and moderately polar (methanol, ethanol, DCM) solvents.[1] This profile is consistent with its structure, which contains both hydrogen-bonding groups and a large, non-polar aromatic system.

For researchers in drug development, the low aqueous solubility highlights the need for enabling formulation strategies, such as amorphous solid dispersions or nano-milling, if this compound or its direct derivatives are advanced as clinical candidates. For synthetic chemists, its solubility in common organic solvents provides flexibility in designing reaction and purification schemes. Future work should focus on generating quantitative solubility data across a wider range of pharmaceutically relevant solvents and buffer systems and investigating the potential for polymorphism, which could have significant implications for its handling and performance.

References

A Technical Guide to the Strategic Application of Fluorine in Modifying Indole Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, yet its metabolic liabilities and suboptimal physicochemical properties often hinder development. The strategic incorporation of fluorine has become a premier strategy to overcome these hurdles. This guide provides an in-depth analysis of how fluorination impacts two critical drug-like properties of indole derivatives: lipophilicity and metabolic stability. We will explore the underlying physicochemical principles, present field-proven experimental workflows for their assessment, and discuss structure-activity relationships to guide rational drug design. By understanding the causal relationships between fluorine's position and its effects, researchers can more effectively design indole-based drug candidates with enhanced pharmacokinetic profiles and a higher probability of clinical success.

Introduction: The Strategic Imperative for Fluorine in Indole-Based Drug Discovery

The indole ring is a privileged heterocyclic motif found in a vast number of bioactive natural products and synthetic pharmaceuticals.[1] However, the indole nucleus, particularly its electron-rich aromatic system, is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][3] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

Fluorine, owing to its unique combination of properties—small van der Waals radius (1.47 Å, similar to hydrogen), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol)—offers a powerful tool to mitigate these challenges.[4][5][6] Judicious placement of fluorine can profoundly influence a molecule's electronic and steric profile, thereby modulating its lipophilicity, metabolic fate, and target-binding affinity.[7][8] This guide will dissect these effects with a focus on practical application in a drug discovery setting.

The Fluorine Factor: Modulating Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase (commonly expressed as logP or logD), is a critical parameter governing absorption, distribution, metabolism, and excretion (ADME). While it is often assumed that fluorination universally increases lipophilicity, the reality is more nuanced and highly dependent on the molecular context.[9]

Causality of Fluorine's Influence:

  • Increased Hydrophobicity: Replacing a C-H bond with a C-F bond generally increases the local hydrophobicity of that molecular surface.[5] For instance, the substitution of a hydrogen with a fluorine on an aromatic ring can increase the logP by approximately 0.3-0.5 units.[10]

  • Polarity and Dipole Moment: Fluorine's extreme electronegativity induces a strong dipole moment in the C-F bond.[10] The orientation of this dipole relative to other polar groups in the molecule can either increase or decrease overall molecular polarity, which in turn affects lipophilicity. Sometimes, this increased polarity can lead to a counterintuitive decrease in lipophilicity.[9]

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic amines, a common feature in indole-based CNS agents.[8] A lower pKa reduces the proportion of the ionized species at physiological pH (7.4), which can lead to increased membrane permeability but also alters the logD (the distribution coefficient at a specific pH).

Strategic fluorination allows for the fine-tuning of lipophilicity to achieve an optimal balance between solubility, permeability, and target engagement.

Enhancing Metabolic Stability: Fluorine as a Metabolic Shield

One of the most valuable applications of fluorine in drug design is its ability to block metabolic "soft spots."[5][10] The indole ring is particularly prone to oxidation at several positions, leading to metabolites that are often rapidly cleared.

Key Metabolic Pathways of Indoles: The primary enzymes responsible for indole metabolism are cytochrome P450s, including CYP2A6, CYP2C19, and CYP2E1.[3][11] Common sites of oxidation include:

  • Hydroxylation: Primarily at the C3 (forming indoxyl), C5, and C6 positions.[3]

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.[2]

Mechanism of Metabolic Blocking: The strength of the C-F bond makes it highly resistant to oxidative cleavage by CYP enzymes.[6] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic pathway is effectively blocked. This "metabolic shield" can dramatically increase the compound's half-life (t½) and intrinsic clearance (CLint), leading to improved bioavailability and a more sustained therapeutic effect.[1][12]

Data Presentation: Impact of Fluorination on Indole Properties

To illustrate these principles, the following table summarizes hypothetical but representative data for a series of indole analogs.

CompoundSubstitutionlogPMicrosomal t½ (min)
Indole-A Parent (unsubstituted)2.1515
Indole-B 5-Fluoro2.4565
Indole-C 6-Fluoro2.4880
Indole-D 4,6-Difluoro2.70>120
Indole-E 5-CF₃3.20>120

This data is illustrative. Actual values are highly dependent on the specific molecular scaffold.

As shown, the addition of fluorine at the C5 or C6 positions—common sites of hydroxylation—significantly increases the metabolic half-life. The trifluoromethyl (CF₃) group, with its combined steric and electronic effects, provides an even more robust metabolic block and a substantial increase in lipophilicity.[13]

Experimental Workflows for Assessment

Accurate and reproducible experimental data is the foundation of rational drug design. The following are standard, self-validating protocols for assessing lipophilicity and metabolic stability.

Experimental Protocol 1: Determination of Lipophilicity (logP/logD) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, high-throughput method to estimate logP values.[14][15] It relies on the correlation between a compound's retention time on a hydrophobic stationary phase and its known octanol-water partition coefficient.

Objective: To determine the LogP and/or LogD of fluorinated indole derivatives.

Materials:

  • Agilent 1200 Infinity Series HPLC or equivalent with a Diode Array Detector (DAD).[16]

  • Reversed-phase column (e.g., C18 or polystyrene-divinylbenzene).[14]

  • Mobile Phase A: Phosphate buffer (pH 7.4 for logD).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test Compounds and a set of 5-7 calibration standards with known logP values spanning the expected range.

  • Autosampler vials.

Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions (10 mM in DMSO) of calibration standards and test compounds. Dilute to a final concentration of ~50 µg/mL in a 50:50 water:acetonitrile solution.

  • Calibration Curve Generation:

    • Inject the calibration standards onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 15 minutes).

    • Record the retention time (t_R) for each standard.

    • Plot the known logP values of the standards against their corresponding t_R to generate a linear calibration curve. The correlation coefficient (R²) should be >0.98 for a valid assay.

  • Sample Analysis: Inject the test compounds using the same HPLC method and record their retention times.

  • Data Calculation: Interpolate the retention times of the test compounds onto the calibration curve to determine their experimental logP values.

  • Self-Validation: A quality control (QC) standard with a known logP in the middle of the calibration range should be run with each batch. The determined logP for the QC should be within ±0.2 log units of its known value.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for assessing Phase I metabolic liability.[17][18] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[12]

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).[19]

  • Test compound, non-fluorinated analog, and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Reaction termination solution: Acetonitrile containing an internal standard (IS).

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL final) in cold buffer.

  • Incubation Setup:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to initiate a pre-incubation period of 5-10 minutes at 37°C. This allows the compound to equilibrate with the enzymes.

    • Negative Control: Prepare a parallel set of wells without the NADPH regenerating system to assess non-enzymatic degradation.[19]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold termination solution (Acetonitrile + IS). The organic solvent precipitates the proteins and halts all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by monitoring the ratio of the analyte peak area to the internal standard peak area.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) using the equation: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]) .

Visualization of Key Concepts and Workflows

Diagram 1: Metabolic Blocking by Fluorination

This diagram illustrates the core principle of using fluorine as a metabolic shield on an indole ring.

cluster_0 Unsubstituted Indole Metabolism cluster_1 Fluorinated Indole Metabolism Indole_Parent Indole Ring (Metabolic 'Soft Spot' at C5) CYP450 CYP450 Enzyme Indole_Parent->CYP450 Oxidation Metabolite 5-Hydroxy-Indole (Rapidly Cleared) CYP450->Metabolite Indole_Fluoro 5-Fluoro-Indole (Metabolism Blocked) CYP450_2 CYP450 Enzyme Indole_Fluoro->CYP450_2 C-F bond resists oxidation No_Metabolism No Reaction (Increased Stability) CYP450_2->No_Metabolism

Caption: Fluorine at a metabolically labile position blocks CYP450-mediated oxidation.

Diagram 2: Workflow for Microsomal Stability Assay

This diagram outlines the sequential steps of the in vitro metabolic stability protocol.

A 1. Prepare Reagents (Microsomes, Buffer, Test Compound) B 2. Pre-incubate Compound + Microsomes (37°C, 5 min) A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Process & Analyze (Centrifuge, LC-MS/MS) E->F G 7. Calculate t½ and CLint F->G

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for optimizing the ADME properties of indole-based drug candidates. By serving as a metabolic shield, fluorine can dramatically enhance metabolic stability, leading to improved bioavailability and pharmacokinetic profiles.[7] Simultaneously, it provides a nuanced handle for modulating lipophilicity to achieve the ideal balance required for membrane permeation and target affinity.[10] While highly effective, the use of fluorine is not without potential pitfalls, such as unexpected metabolic defluorination or the formation of toxic metabolites like fluoroacetate in rare cases.[6][20] Therefore, a thorough understanding of the principles laid out in this guide, coupled with robust experimental validation, is critical. Future advancements in computational chemistry and the development of novel fluorination methodologies will continue to expand the rational application of fluorine, enabling the design of safer and more effective indole-based therapeutics.

References

Methodological & Application

Application Notes & Protocols: Fischer Indole Synthesis for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including neurotransmitters like serotonin and blockbuster drugs.[1] The strategic incorporation of fluorine atoms into this privileged heterocycle dramatically modulates its physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve membrane permeability, and alter binding affinity to protein targets by influencing conformation and electronic distribution. Consequently, the development of robust synthetic routes to fluorinated indoles is a critical endeavor for researchers in drug discovery.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring system.[2][3] This application note provides an in-depth guide to leveraging the Fischer synthesis for the preparation of fluorinated indoles, addressing the unique mechanistic nuances, practical challenges, and optimization strategies associated with these valuable compounds.

Mechanistic Landscape: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][4] The reaction proceeds through a well-defined sequence of steps, each of which can be influenced by the presence of fluorine substituents.

The generally accepted mechanism involves the following key transformations[2][5][6]:

  • Hydrazone Formation: Reversible acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer, a crucial step that sets the stage for the key rearrangement.

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted pericyclic rearrangement, analogous to a Cope rearrangement, occurs. This is the bond-forming step that establishes the C2-C3 bond of the future indole ring and breaks the N-N bond.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminal ring.

  • Ammonia Elimination: Finally, acid-catalyzed elimination of an ammonia molecule from the aminal intermediate yields the stable, aromatic indole ring.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (+H+, -H2O) C Enamine (Ene-hydrazine) B->C Tautomerization D Protonated Enamine C->D Protonation (+H+) E [3,3]-Sigmatropic Rearrangement (Key Step) D->E F Di-imine Intermediate E->F G Aromatic Amine F->G Rearomatization (-H+) H Cyclized Aminal G->H Intramolecular Cyclization I Fluorinated Indole H->I Elimination (-NH3, -H+) Workflow Figure 2: General Experimental Workflow Start Select Fluorinated Arylhydrazine & Carbonyl Step1 Step 1: Hydrazone Formation (Optional Isolation) Start->Step1 Step2 Step 2: Acid-Catalyzed Cyclization (Heating with Catalyst) Step1->Step2 Step3 Step 3: Reaction Quench & Workup (Neutralization, Extraction) Step2->Step3 Step4 Step 4: Purification (Column Chromatography, Recrystallization) Step3->Step4 End Characterized Fluorinated Indole Step4->End

References

Application Notes and Protocols: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-Carboxylic Acid Esters

Indole-3-carboxylic acid and its ester derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2] The indole nucleus is a privileged structure found in a vast array of bioactive natural products, neurotransmitters, and pharmaceuticals.[1][2] Specifically, the methyl ester of indole-3-carboxylic acid serves as a crucial intermediate in the synthesis of compounds targeting a range of biological targets, including nitric oxide synthase, RNA polymerase II, and serotonin 5-HT4 receptors.[3]

This document provides a comprehensive guide to the synthesis of methyl indole-3-carboxylate via the Fischer-Speier esterification, a classic and robust method for converting carboxylic acids to esters.[4][5] We will delve into the mechanistic underpinnings of this reaction, offer a detailed and validated experimental protocol, and provide insights into process optimization and troubleshooting, tailored for researchers and professionals in the field.

Mechanistic Insights: Driving the Equilibrium of Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] Understanding the equilibrium nature of this reaction is paramount to achieving high yields. The overall transformation involves the reaction of indole-3-carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to produce methyl indole-3-carboxylate and water.[5][8][9]

The mechanism proceeds through several key steps:[7][8][10]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][8][10] This activation is crucial as alcohols are generally weak nucleophiles.[11]

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

To drive this equilibrium-controlled reaction towards the product side, Le Châtelier's principle is applied.[12][13] This is practically achieved by:

  • Using an Excess of a Reactant: Typically, the alcohol (methanol) is used in large excess, serving as both a reactant and the solvent.[9][14]

  • Removing a Product: The removal of water as it is formed can also shift the equilibrium. While techniques like a Dean-Stark apparatus are common for other esterifications, the use of excess alcohol is generally sufficient and more straightforward for this specific application.[4][10]

Experimental Protocol: Synthesis of Methyl Indole-3-Carboxylate

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
Indole-3-carboxylic acidC₉H₇NO₂161.16Reagent
Methanol (Anhydrous)CH₃OH32.04ACS Grade
Sulfuric Acid (Concentrated)H₂SO₄98.08ACS Grade
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Sodium BicarbonateNaHCO₃84.01Reagent
Brine (Saturated NaCl solution)NaCl(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04Reagent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxylic acid (5.0 g, 31.0 mmol).[14]

    • In a fume hood, add 50 mL of anhydrous methanol. The methanol acts as both the solvent and the esterifying agent. Using it in large excess drives the reaction equilibrium towards the product.[9][14]

    • Stir the mixture to dissolve the indole-3-carboxylic acid. It may not fully dissolve at this stage.

    • Crucial Step: Slowly and carefully, add concentrated sulfuric acid (1.0 mL) to the stirring mixture. This addition is highly exothermic and should be done with caution. The sulfuric acid is the catalyst that protonates the carboxylic acid, initiating the reaction.[14]

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle.[14]

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[15]

  • Work-up and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. This step quenches the reaction and often causes the ester product to precipitate out of the aqueous solution.[14]

    • Critical for Purity: Slowly and with stirring, add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is approximately 7-8. This neutralizes the excess sulfuric acid and any unreacted indole-3-carboxylic acid. Be cautious as this will cause the evolution of carbon dioxide gas.[14][16]

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is a suitable solvent for extracting the ester. Multiple extractions ensure a higher recovery of the product.[14]

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 50 mL). This step helps to remove any remaining water from the organic layer.[14]

    • Dry the organic layer over anhydrous sodium sulfate. This removes trace amounts of water.[14]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[14]

  • Purification:

    • The crude methyl indole-3-carboxylate can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to obtain a pure solid product.[14]

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Reactants - Indole-3-carboxylic acid - Methanol (excess) - H₂SO₄ (catalyst) Reflux 2. Reflux (4-6 hours, ~65°C) Reactants->Reflux Heat Quench 3. Quench & Neutralize - Add to ice water - Add NaHCO₃ solution Reflux->Quench Extract 4. Extraction - Ethyl Acetate Quench->Extract Wash_Dry 5. Wash & Dry - Brine wash - Dry with Na₂SO₄ Extract->Wash_Dry Evaporate 6. Evaporation (Rotary Evaporator) Wash_Dry->Evaporate Purify 7. Recrystallization Evaporate->Purify Product Pure Methyl Indole-3-carboxylate Purify->Product

Caption: Workflow for the synthesis of methyl indole-3-carboxylate.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the starting materials.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking during extraction to prevent emulsion formation.
Incomplete Neutralization Insufficient sodium bicarbonate added.Check the pH of the aqueous layer after neutralization to ensure it is between 7 and 8.
Product is an Oil, Not a Solid Presence of impurities.Purify the crude product by column chromatography or recrystallization. Ensure all methanol is removed during evaporation.
Side Reactions Potential for side reactions on the indole ring under harsh acidic conditions.While generally robust, if side products are observed, consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH).[4]

Conclusion

The Fischer-Speier esterification of indole-3-carboxylic acid is a reliable and scalable method for producing its corresponding methyl ester, a valuable intermediate in drug discovery. By understanding the reversible nature of the reaction and implementing strategies to drive the equilibrium forward, researchers can consistently achieve high yields of the desired product. The protocol outlined in this application note provides a robust framework for this synthesis, with an emphasis on the rationale behind each step to ensure successful and reproducible outcomes.

References

Application Notes and Protocols for Methyl 5-fluoro-1H-indole-3-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. The strategic introduction of a fluorine atom onto this scaffold, as seen in Methyl 5-fluoro-1H-indole-3-carboxylate, imparts a range of advantageous properties that are highly sought after in drug design. The high electronegativity and small size of the fluorine atom can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine substitution can increase lipophilicity, thereby improving membrane permeability and oral bioavailability, and can modulate the pKa of nearby functional groups, leading to stronger binding interactions with biological targets.[1][2]

These attributes make this compound a versatile and highly valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This guide provides detailed application notes and protocols for the chemical manipulation of this key intermediate, empowering researchers to leverage its unique properties in the development of next-generation pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueReference(s)
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.17 g/mol [3]
Appearance Colorless liquid or crystalline solid[3]
Melting Point 77-80 °C[3]
Boiling Point 303 °C[3]
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[3]
Storage Store in a well-ventilated place. Keep container tightly closed.[3]

Safety Precautions: this compound is a chemical intermediate and should be handled with appropriate safety measures. Avoid contact with skin, eyes, and the respiratory system. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Core Synthetic Transformations and Protocols

This compound offers three primary sites for chemical modification: the indole nitrogen (N-1), the ester at the C-3 position, and the aromatic ring. The following protocols detail key transformations at the N-1 and C-3 positions, which are fundamental steps in the synthesis of diverse compound libraries.

Workflow for the Diversification of this compound

G cluster_n_alkylation N-1 Alkylation/Arylation cluster_hydrolysis C-3 Ester Hydrolysis cluster_amidation C-3 Amidation cluster_hydrazide C-3 Hydrazinolysis start This compound n_alkylation N-Alkylated Indole Esters start->n_alkylation Base, R-X hydrolysis 5-Fluoro-1H-indole-3-carboxylic Acid start->hydrolysis LiOH or NaOH hydrazide 5-Fluoro-1H-indole-3-carbohydrazide start->hydrazide Hydrazine Hydrate bioactive Bioactive Molecules (e.g., Kinase Inhibitors, Antivirals) n_alkylation->bioactive amidation 5-Fluoro-1H-indole-3-carboxamides hydrolysis->amidation Amine, Coupling Agent amidation->bioactive hydrazide->bioactive Further Derivatization

Figure 1: General synthetic pathways for the derivatization of this compound.

Protocol 1: N-Alkylation of this compound

Rationale: Functionalization of the indole nitrogen is a common strategy to modulate the pharmacological properties of indole-based compounds. This protocol describes a robust method for N-alkylation using a strong base to deprotonate the indole nitrogen, followed by quenching with an alkylating agent.[4][5][6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material completely.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the indolide anion.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Hydrolysis to 5-Fluoro-1H-indole-3-carboxylic Acid

Rationale: The carboxylic acid is a key functional group that allows for further derivatization, most notably through amide bond formation. This protocol details the saponification of the methyl ester using lithium hydroxide, a mild and effective method.[2][7]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (typically in a 3:1:1 or 2:2:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-1H-indole-3-carboxylic acid as a solid, which can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling to Synthesize 5-Fluoro-1H-indole-3-carboxamides

Rationale: Amide bond formation is one of the most important reactions in pharmaceutical development. This protocol outlines a general procedure for coupling the synthesized 5-fluoro-1H-indole-3-carboxylic acid with a diverse range of amines using a standard coupling agent like HATU.

Materials:

  • 5-Fluoro-1H-indole-3-carboxylic acid (from Protocol 2)

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture for a few minutes at room temperature.

  • Add HATU (1.1 eq) in one portion.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-fluoro-1H-indole-3-carboxamide.

Application in the Synthesis of Bioactive Molecules: FAK Inhibitors

A significant application of fluorinated indole scaffolds is in the development of kinase inhibitors for cancer therapy. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration.[8] The clinical candidate GSK2256098 , a potent FAK inhibitor, features a core structure that can be derived from 5-fluoroindole building blocks.[8] The synthesis of related 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine FAK inhibitors highlights the importance of the 5-fluoro substituent for potent biological activity.[8]

The protocols provided in this guide for N-alkylation and amidation are directly applicable to the synthesis of analogues of such kinase inhibitors, allowing for the exploration of structure-activity relationships (SAR) and the development of novel, highly potent, and selective drug candidates.

G cluster_synthesis Synthetic Pathway to Advanced Intermediates start This compound hydrolysis Hydrolysis (Protocol 2) start->hydrolysis n_alkylation N-Alkylation (Protocol 1) start->n_alkylation carboxylic_acid 5-Fluoro-1H-indole-3-carboxylic Acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (Protocol 3) carboxamide N-Substituted 5-Fluoro-1H-indole-3-carboxamide amide_coupling->carboxamide n_alkyl_ester N-Alkyl-5-fluoro-1H-indole-3-carboxylate n_alkylation->n_alkyl_ester carboxylic_acid->amide_coupling target FAK Inhibitor Analogs (e.g., GSK2256098 scaffold) carboxamide->target Further Transformations n_alkyl_ester->target Further Transformations

Figure 2: Conceptual workflow illustrating the use of the provided protocols towards the synthesis of FAK inhibitor analogs.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical development. The strategic placement of the fluorine atom enhances its potential for creating drug candidates with improved pharmacological profiles. The protocols detailed herein provide a solid foundation for researchers to perform key chemical transformations, enabling the synthesis of diverse libraries of novel compounds for biological screening. By understanding the principles behind these reactions and their application in the synthesis of clinically relevant molecules like FAK inhibitors, scientists can accelerate their drug discovery programs and contribute to the development of new and effective therapies.

References

Application Notes & Protocols: Strategic Suzuki-Miyaura Couplings of Fluorinated Indoles for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the indole nucleus, is a cornerstone of modern medicinal chemistry. Fluorinated indoles are privileged structures found in numerous pharmaceuticals, valued for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the C-C bond formation necessary to synthesize complex, arylated indole derivatives.[4][5] This guide provides an in-depth analysis of the critical parameters governing the Suzuki coupling of fluorinated indoles, explains the causal relationships behind experimental choices, and delivers detailed, field-proven protocols for researchers in organic synthesis and drug development.

The Indole Fluorination Advantage in Medicinal Chemistry

The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties. In the context of the indole scaffold, this often translates to:

  • Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Increased Lipophilicity: Fluorine can increase a molecule's ability to cross cellular membranes, improving absorption and distribution.[1]

  • Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity of the indole N-H, influencing hydrogen bonding interactions with biological targets.

  • Conformational Control: Strategic fluorination can induce specific molecular conformations that may be optimal for receptor binding.

Given these advantages, reliable synthetic routes to functionalized fluoroindoles are in high demand. The palladium-catalyzed Suzuki-Miyaura reaction is a premier tool for this purpose due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6][7]

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is essential for troubleshooting and optimization. The Suzuki coupling proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[6][8][9] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the fluorinated indole, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[6][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reagents Pd0 L_nPd(0) (Active Catalyst) OxAdd R¹-Pd(II)-X (Organopalladium Complex) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² (Di-organopalladium) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Fluoroindole-R² (Coupled Product) Trans->Product Indole Fluoroindole-X (R¹-X) (Aryl Halide) Indole->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

The Fluorine Factor: Causality Behind Experimental Choices

The position and number of fluorine substituents on the indole ring dramatically influence its electronic properties and, consequently, the reaction's success.

  • Electron-Withdrawing Effects: Fluorine is highly electronegative. When positioned on the benzene ring of the indole, it withdraws electron density, making the C-X (halide) bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This can often accelerate the rate-determining step.

  • NH Acidity: A fluorine atom on the carbocyclic ring increases the acidity of the indole N-H proton. This can be problematic, as the deprotonated indolide anion can coordinate to the palladium center, potentially inhibiting catalysis. For particularly challenging couplings, N-protection (e.g., with Boc, Tos, or SEM groups) may be necessary to circumvent this issue.[11] However, many modern catalyst systems are robust enough to tolerate unprotected NH-indoles.[12]

  • Steric Hindrance: A fluorine atom at the C4 or C7 position, adjacent to the pyrrole ring fusion, can introduce steric bulk that may hinder the approach of the bulky palladium catalyst. This necessitates the use of specific ligands designed to overcome steric challenges.

Key Parameters for Successful Coupling

Optimizing a Suzuki reaction with a fluorinated indole requires careful consideration of four key components.

ParameterRecommended Reagents & Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃: Standard, cost-effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[10][13] Buchwald Precatalysts (e.g., SPhos Pd G3): Air- and moisture-stable Pd(II) precatalysts that offer rapid, reliable generation of the active monoligated Pd(0) species, often leading to lower catalyst loadings and higher efficiency, especially for challenging substrates.[14]
Ligand Triphenylphosphine (PPh₃): A classic, general-purpose ligand suitable for simple couplings. Often used in Pd(PPh₃)₄. Bulky Biarylphosphines (e.g., SPhos, RuPhos, XPhos): The ligands of choice for challenging substrates.[7][15] Their steric bulk promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active for oxidative addition with less reactive halides (e.g., chlorides).
Base Potassium Carbonate (K₂CO₃): A common, moderately strong base suitable for many applications.[8] Potassium Phosphate (K₃PO₄): A stronger base often used with more challenging substrates or boronic esters. It can be particularly effective for couplings involving nitrogen-containing heterocycles.[7][14] Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate reactions but is more expensive. Its high solubility in organic solvents can be advantageous.
Solvent System Dioxane/Water or Toluene/Water: Classic solvent systems. Water is crucial for activating the boronic acid for transmetalation and for dissolving the inorganic base.[8][13] DMF, DME, or THF: Other common polar aprotic solvents used in these reactions. The choice often depends on substrate solubility and reaction temperature.[14]

Application Protocols

The following protocols provide step-by-step methodologies for the Suzuki coupling of a representative halo-fluoroindole with an arylboronic acid using two different catalyst systems.

Protocol A: Classic Suzuki Coupling using Pd(PPh₃)₄

This protocol is a robust starting point for general couplings. Reactants: 5-Bromo-6-fluoro-1H-indole and Phenylboronic acid.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-6-fluoro-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Via syringe, add degassed solvents, 1,4-dioxane and water, in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the indole). The solution should be sparged with inert gas for 15-20 minutes prior to addition.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-5-phenyl-1H-indole.

Protocol B: High-Efficiency Coupling using a Buchwald Precatalyst

This protocol is ideal for more challenging substrates, lower catalyst loadings, or when faster reaction times are desired. Reactants: 7-Chloro-6-fluoro-1H-indole and (4-methoxyphenyl)boronic acid.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add 7-chloro-6-fluoro-1H-indole (1.0 equiv), (4-methoxyphenyl)boronic acid (1.5 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv) to a reaction vial equipped with a stir bar.[14]

  • Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath at 80-110 °C.

  • Stir the reaction vigorously. Monitor progress by LC-MS. These reactions are often complete in 1-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform a work-up as described in Protocol A (steps 7-9).

  • Purify the product by flash column chromatography to afford the desired 6-fluoro-7-(4-methoxyphenyl)-1H-indole.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Fluoroindole-X, Boronic Acid, Base B Add Catalyst/Ligand A->B C Assemble Glassware (Schlenk Flask/Vial) B->C D Inert Atmosphere: Evacuate & Backfill (3x) C->D E Add Degassed Solvent(s) D->E F Heat & Stir (80-110 °C) E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to RT & Quench G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality reagents (e.g., wet solvent, decomposed boronic acid).4. Base is not strong enough.1. Use a fresh catalyst or a more robust precatalyst.2. Ensure proper degassing of solvents and inerting of the reaction vessel.3. Use anhydrous solvents; check boronic acid purity.4. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄).
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating. This is common with electron-rich or sensitive heteroaryl boronic acids.1. Use anhydrous conditions.2. Switch to a boronate ester (e.g., pinacol ester), which is more stable.[11]3. Use a different base, such as potassium fluoride (KF).[10]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by oxygen.1. Rigorously degas all solvents and maintain a strict inert atmosphere.2. Lower the reaction temperature if possible.
Dehalogenation of Indole The starting halo-indole is reduced to the parent indole without coupling.1. This can indicate issues with the transmetalation step being too slow. Try a different ligand/base combination to accelerate it.2. Ensure the boronic acid is of high quality and sufficiently active.

References

Application Notes and Protocols: Experimental Procedure for the Hydrolysis of Indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] The synthesis and modification of these heterocyclic compounds are of paramount importance in drug discovery and development.[1][4] Ester functionalities are frequently incorporated into indole structures, serving either as key components of the final molecule, such as in the case of methyl indole-3-carboxylate, or as protecting groups for carboxylic acids or the indole nitrogen itself.[5][6][7] The hydrolysis of these indole esters is a critical transformation, enabling the unmasking of carboxylic acids or the deprotection of the indole core for further functionalization.

This comprehensive guide provides detailed experimental procedures for the hydrolysis of indole esters, catering to researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the methodological choices, ensuring a thorough understanding for effective application in the laboratory.

Scientific Principles of Indole Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[8] This reaction can be catalyzed by acid or base, or mediated by enzymes.[8][9] The choice of method depends on the stability of the indole ring and other functional groups present in the molecule.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[10][11][12] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[13][14] This is a reversible process, and to drive the reaction to completion, a large excess of water is typically used.[10][12]

Key Considerations for Indole Esters: The indole nucleus is generally sensitive to strong acidic conditions, which can lead to polymerization or degradation.[6] Therefore, milder acidic conditions are often preferred for the hydrolysis of indole esters.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[8] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[11] This method is often preferred for preparative purposes due to its irreversibility.[8]

Key Considerations for Indole Esters: The indole N-H proton is weakly acidic and can be deprotonated by strong bases. This can sometimes lead to side reactions. However, for many indole esters, base-catalyzed hydrolysis is a highly effective method.[15][16][17][18][19]

Enzyme-Catalyzed Hydrolysis

Lipases are a class of enzymes that catalyze the hydrolysis of esters.[20][21] These enzymatic reactions are often highly selective and can be performed under mild conditions of temperature and pH, which is advantageous for sensitive substrates like indole derivatives.[20][22] Lipases can exhibit enantioselectivity, making them valuable for the kinetic resolution of racemic esters.[23]

Key Considerations for Indole Esters: The choice of lipase and reaction conditions (e.g., pH, temperature, solvent) is crucial for successful enzymatic hydrolysis and can be optimized for specific indole ester substrates.[20][24]

Visualizing the Hydrolysis Pathways

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_enzyme Enzyme-Catalyzed Hydrolysis A_Start Indole Ester A_P1 Protonation of Carbonyl Oxygen A_Start->A_P1 + H3O+ A_P2 Nucleophilic Attack by Water A_P1->A_P2 + H2O A_P3 Proton Transfer A_P2->A_P3 A_P4 Elimination of Alcohol A_P3->A_P4 A_End Indole Carboxylic Acid + Alcohol A_P4->A_End - H3O+ B_Start Indole Ester B_P1 Nucleophilic Attack by OH- B_Start->B_P1 + OH- B_P2 Tetrahedral Intermediate B_P1->B_P2 B_P3 Elimination of Alkoxide B_P2->B_P3 B_P4 Deprotonation B_P3->B_P4 - RO- B_End Indole Carboxylate Salt + Alcohol B_P4->B_End E_Start Indole Ester E_P1 Enzyme-Substrate Complex Formation E_Start->E_P1 + Lipase E_P2 Hydrolysis in Active Site E_P1->E_P2 E_End Indole Carboxylic Acid + Alcohol E_P2->E_End + H2O

Caption: Mechanisms of Indole Ester Hydrolysis.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Methyl Indole-3-carboxylate

This protocol describes a standard procedure for the saponification of a simple indole ester.

Materials:

  • Methyl indole-3-carboxylate[7][25]

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl indole-3-carboxylate (1 equivalent) in methanol.

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add 1M HCl to neutralize the excess base and acidify the solution to a pH of approximately 2-3. This will precipitate the indole-3-carboxylic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude indole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of an Indole Ester

This protocol outlines a general procedure for acid-catalyzed hydrolysis, suitable for substrates that are stable under these conditions.

Materials:

  • Indole ester

  • Dioxane or Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6M)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the indole ester (1 equivalent) in a suitable solvent such as dioxane or THF in a round-bottom flask.

  • Addition of Acid: Add an aqueous solution of sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting indole carboxylic acid by column chromatography or recrystallization as needed.

Protocol 3: Lipase-Catalyzed Hydrolysis of a Racemic Indole Ester

This protocol is designed for the enzymatic hydrolysis of an indole ester, which can be particularly useful for achieving enantioselectivity.

Materials:

  • Racemic indole ester

  • Phosphate buffer (pH typically 6-8)

  • Lipase (e.g., from Candida rugosa or Pseudomonas fluorescens)

  • Organic co-solvent (e.g., tert-butanol, acetone), if needed for solubility

  • Ethyl acetate

  • Reaction vessel with temperature control (e.g., water bath)

  • pH meter or pH-stat

Procedure:

  • Reaction Setup: Prepare a solution of the racemic indole ester in a phosphate buffer. An organic co-solvent may be added to improve the solubility of the substrate.

  • Enzyme Addition: Add the lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific substrate.

  • Reaction: Incubate the mixture at a constant temperature (e.g., 30-50°C) with vigorous stirring. Maintain the pH of the reaction mixture, as the production of carboxylic acid will cause it to decrease. A pH-stat can be used for automated addition of a dilute base to maintain the pH.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the extent of hydrolysis and the enantiomeric excess of the product and remaining substrate.

  • Workup: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the enzyme or by adding a water-immiscible organic solvent).

  • Extraction and Separation: Acidify the aqueous layer and extract the carboxylic acid product with ethyl acetate. The unreacted ester will also be extracted.

  • Purification: Separate the carboxylic acid from the unreacted ester by column chromatography.

Reaction Monitoring and Data Analysis

The progress of the hydrolysis reaction should be monitored to determine the endpoint. The choice of analytical technique will depend on the specific compounds involved.

Analytical TechniqueApplicationAdvantages
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress.Simple, fast, and inexpensive.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting material, product, and byproducts.High resolution and sensitivity. Can be used with various detectors (UV, fluorescence).[26]
Gas Chromatography (GC) Analysis of volatile products, particularly the alcohol formed.Excellent for separating and quantifying volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the product and monitoring of reaction kinetics.Provides detailed structural information.
Mass Spectrometry (MS) Confirmation of product identity by molecular weight.High sensitivity and specificity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, temperature, or reagent concentration. Steric hindrance around the ester group.Increase reaction time, temperature, or the amount of catalyst/reagent. For sterically hindered esters, more forcing conditions or alternative methods may be necessary.[27][28]
Degradation of Indole Ring Harsh acidic or basic conditions.Use milder reaction conditions (e.g., lower temperature, weaker acid/base). Consider using an enzyme-catalyzed method.
Low Yield Inefficient extraction, product decomposition during workup.Optimize the extraction procedure (e.g., adjust pH, use a different solvent). Minimize exposure to harsh conditions during workup.
Formation of Byproducts Side reactions involving other functional groups in the molecule. N-alkylation or other reactions of the indole ring.Protect sensitive functional groups before hydrolysis.[5][29][30] Optimize reaction conditions to favor the desired hydrolysis reaction.

Conclusion

The hydrolysis of indole esters is a fundamental transformation in organic synthesis and drug development. The choice between acid-catalyzed, base-catalyzed, and enzyme-catalyzed methods depends on the specific substrate and the desired outcome. A thorough understanding of the underlying chemical principles, coupled with careful execution of the experimental protocols and diligent monitoring, is essential for achieving successful and reproducible results. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively perform this important chemical transformation.

References

The Strategic Role of Methyl 5-fluoro-1H-indole-3-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorinated Indole Scaffold - A Cornerstone of Modern Agrochemical Design

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The indole nucleus, a prevalent motif in biologically active molecules, serves as a versatile foundation for the development of novel pesticides.[1] When functionalized with a fluorine atom, particularly at the 5-position, the resulting indole derivative exhibits modified electronic properties, lipophilicity, and resistance to metabolic degradation. This makes Methyl 5-fluoro-1H-indole-3-carboxylate a highly valuable and sought-after building block for the synthesis of next-generation herbicides, fungicides, and insecticides.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the development of auxin mimic herbicides. We will delve into the synthetic rationale, provide detailed experimental protocols, and present a workflow for the creation of a potent herbicidal agent.

Core Concept: The 5-Fluoro-1H-indole-3-carboxylate Moiety as a Bioisostere for Auxin Mimicry

Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate various growth processes.[2] Synthetic auxin mimics are a class of herbicides that disrupt normal plant growth by overwhelming these regulatory pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2] The indole-3-carboxylic acid scaffold is a key pharmacophore for mimicking natural auxins and interacting with their receptors, such as the Transport Inhibitor Response 1 (TIR1) protein.[3]

The introduction of a fluorine atom at the 5-position of the indole ring serves several critical functions:

  • Enhanced Receptor Binding: The high electronegativity of fluorine can lead to more favorable interactions with the amino acid residues in the target protein's binding pocket.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, prolonging the active life of the herbicide within the plant.

  • Modified Lipophilicity: Fluorine substitution can alter the molecule's solubility and membrane permeability, improving its uptake and translocation within the weed.

This compound provides a readily available and versatile starting material to explore these advantages in the design of novel auxin mimic herbicides.

Application Protocol: Synthesis of a Novel Auxin Mimic Herbicide

This section details a representative synthetic protocol for the derivatization of this compound into a potent auxin mimic herbicide. The described workflow is based on established synthetic methodologies for similar indole-based agrochemicals.[1][3]

Workflow Overview

The overall synthetic strategy involves a two-step process: N-alkylation of the indole ring followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the active herbicidal form.

G A This compound B N-Alkylation A->B  1. NaH, DMF  2. 4-Chlorobenzyl chloride C Methyl 1-(4-chlorobenzyl)-5-fluoro-1H-indole-3-carboxylate B->C D Ester Hydrolysis C->D  LiOH, THF/H2O E 1-(4-chlorobenzyl)-5-fluoro-1H-indole-3-carboxylic acid (Final Product) D->E

Caption: Synthetic workflow for the preparation of a novel auxin mimic herbicide.

Step 1: N-Alkylation of this compound

Rationale: The introduction of a substituted benzyl group at the N-1 position of the indole ring is a common strategy to enhance herbicidal activity. The choice of a 4-chlorobenzyl group is based on structure-activity relationship studies of known auxin mimic herbicides, where halogenated aromatic substituents have been shown to be beneficial.[2] Sodium hydride is a strong base used to deprotonate the indole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic 4-chlorobenzyl chloride.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 1-(4-chlorobenzyl)-5-fluoro-1H-indole-3-carboxylate.

Step 2: Ester Hydrolysis to the Active Herbicide

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid functional group is crucial for the molecule's activity as an auxin mimic, as it is believed to interact with key residues in the TIR1 receptor protein.[3] Lithium hydroxide is a commonly used reagent for the saponification of esters under mild conditions.

Protocol:

  • Dissolve the Methyl 1-(4-chlorobenzyl)-5-fluoro-1H-indole-3-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-chlorobenzyl)-5-fluoro-1H-indole-3-carboxylic acid.

Data Summary
StepReactionKey ReagentsSolventTemperatureTypical Yield
1N-AlkylationSodium hydride, 4-Chlorobenzyl chlorideDMF0 °C to RT85-95%
2Ester HydrolysisLithium hydroxideTHF/WaterRoom Temperature90-98%

Conclusion and Future Perspectives

This compound stands out as a pivotal starting material in the synthesis of advanced agrochemicals. Its inherent structural features, particularly the strategically placed fluorine atom, provide a solid foundation for the development of potent and selective herbicides. The synthetic protocols detailed herein offer a robust and adaptable framework for researchers and scientists in the agrochemical industry to explore novel auxin mimic herbicides. Future work in this area could involve the synthesis of a diverse library of N-substituted derivatives and further investigation into their herbicidal spectrum and mode of action at the molecular level. The continued exploration of fluorinated indole scaffolds will undoubtedly lead to the discovery of more effective and environmentally benign solutions for global food security.

References

Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated Indole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, fluorinated indole intermediates are highly sought-after building blocks in the development of novel therapeutics.

However, the transition from laboratory-scale synthesis to pilot or industrial-scale production of these intermediates presents significant challenges. Fluorination reactions are often highly energetic and can involve hazardous reagents, demanding meticulous process control and robust safety protocols.[2] This guide provides a detailed examination of scalable synthetic strategies for key fluorinated indole intermediates, focusing on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Strategic Considerations for Scale-Up Fluorination

Scaling up fluorination reactions requires a holistic approach that considers not only the chemistry but also the engineering and safety aspects. Key considerations include:

  • Choice of Fluorinating Agent: The selection of the fluorinating agent is paramount. While reagents like elemental fluorine (F₂) are highly reactive, their handling requires specialized and costly equipment.[3] For many applications, electrophilic fluorinating agents from the N-F class, such as Selectfluor®, offer a safer and more practical alternative for large-scale synthesis due to their stability and ease of handling.[3]

  • Thermal Management: Fluorination reactions are often exothermic. Effective heat management is crucial to prevent thermal runaway and ensure reaction selectivity.[2] This can be achieved through controlled addition of reagents, efficient reactor cooling, and the use of continuous flow systems.

  • Solvent Selection: The choice of solvent is critical for both reaction performance and safety. Some fluorinating agents can react violently with common solvents like DMF and DMSO.[4] Acetonitrile is a frequently used solvent for reactions with Selectfluor®.[5]

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques can provide real-time data on reaction progress, helping to ensure consistency and safety during scale-up.

  • Continuous Flow Chemistry: For particularly hazardous or exothermic reactions, continuous flow reactors offer significant advantages over batch processing. They provide superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in a contained and automated system, thereby enhancing safety and scalability.[6][7]

Electrophilic Fluorination: A Scalable Approach

Electrophilic fluorination has emerged as a preferred method for the synthesis of many fluorinated indoles due to the availability of stable and selective reagents.[8] The mechanism generally involves the attack of the electron-rich indole nucleus on an electrophilic fluorine source.[8]

Protocol 1: Kilogram-Scale Synthesis of 4-Fluoroindole via Leimgruber-Batcho-like Strategy

This protocol is adapted from a patented industrial process for the large-scale synthesis of 4-fluoroindole, a key intermediate for various pharmaceutical compounds.[9][10]

Reaction Scheme

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Intermediate_Enamine (E)-2-(2-fluoro-6-nitrophenyl) -N,N-dimethylvinanamine 2-Fluoro-6-nitrotoluene->Intermediate_Enamine DMF, Reflux DMF-DMA DMF-DMA DMF-DMA->Intermediate_Enamine 4-Fluoroindole 4-Fluoroindole Intermediate_Enamine->4-Fluoroindole H₂, Pd/C, Methanol Substituted Indole Substituted Indole 3,3-Difluoroindolin-2-ol 3,3-Difluoroindolin-2-ol Substituted Indole->3,3-Difluoroindolin-2-ol Acetonitrile/Water, rt Selectfluor Selectfluor Selectfluor->3,3-Difluoroindolin-2-ol cluster_syringes Reagent Streams Indole_Solution Indole in Solvent Static_Mixer Static Mixer Indole_Solution->Static_Mixer Fluorinating_Agent_Solution Fluorinating Agent in Solvent Fluorinating_Agent_Solution->Static_Mixer Reaction_Coil Heated/Cooled Reaction Coil Static_Mixer->Reaction_Coil Back_Pressure_Regulator Back Pressure Regulator Reaction_Coil->Back_Pressure_Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection

References

The Strategic Incorporation of Fluorinated Indoles in Advanced Materials Science: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold, a ubiquitous heterocyclic motif in pharmaceuticals and natural products, has garnered significant attention in materials science. Its electron-rich nature and rigid structure make it an excellent building block for a variety of functional materials. The strategic introduction of fluorine atoms into the indole core has emerged as a powerful tool to modulate the electronic, physical, and optoelectronic properties of these materials. This guide provides an in-depth exploration of the use of fluorinated indoles in the development of next-generation organic electronics, polymers, and liquid crystals. We will delve into the fundamental principles behind the impact of fluorination, provide detailed protocols for the synthesis and characterization of these materials, and present application notes for their integration into functional devices.

The Fluorine Advantage: Tuning Molecular Properties for Enhanced Performance

The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are central to its utility in materials science. When incorporated into an indole ring, fluorine can exert profound effects on the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, intermolecular interactions, and overall stability.

Key Physicochemical Effects of Fluorinating Indoles:

  • Modulation of Energy Levels: The strong electron-withdrawing nature of fluorine can significantly lower both the HOMO and LUMO energy levels of the indole moiety. This tuning is critical for optimizing charge injection and transport in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). For instance, lowering the LUMO level can facilitate electron injection, a crucial factor in developing efficient n-type and ambipolar organic semiconductors.

  • Enhanced Stability: The high bond dissociation energy of the C-F bond imparts increased thermal and oxidative stability to the material. This is a critical advantage for the longevity and operational stability of organic electronic devices, which are often susceptible to degradation under ambient conditions.

  • Control of Intermolecular Interactions: Fluorination can influence the solid-state packing of indole-based materials. The introduction of fluorine can lead to favorable F···H or F···π interactions, which can promote ordered molecular arrangements and enhance charge transport properties. Conversely, steric effects from fluorine substitution can be used to control the degree of aggregation, which is important for tuning the emissive properties of materials in the solid state.

  • Modified Mesomorphic Properties: In liquid crystals, the position and number of fluorine substituents can dramatically alter the mesophase behavior, including transition temperatures, the type of liquid crystalline phases formed, and the dielectric anisotropy.[1][2] This allows for the precise design of liquid crystal materials for specific display applications.

Application Notes and Protocols

This section provides detailed experimental protocols for the synthesis of fluorinated indole derivatives and their application in various areas of materials science.

Synthesis of Fluorinated Indole Derivatives

Several synthetic methodologies can be employed to introduce fluorine into the indole scaffold. The choice of method depends on the desired position of fluorination and the complexity of the target molecule.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. By using a fluorinated phenylhydrazine as a starting material, fluorinated indoles can be readily prepared.[3][4]

Objective: To synthesize 5-fluoro-2-methyl-1H-indole.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Glacial acetic acid

  • Zinc chloride (ZnCl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add acetone (1.2 eq) dropwise while stirring at room temperature. Heat the mixture at 80 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cyclization: After cooling to room temperature, add zinc chloride (2.0 eq) to the reaction mixture. Heat the mixture to 170 °C and maintain this temperature for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-fluoro-2-methyl-1H-indole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated indoles, avoiding the use of harsh chemical fluorinating agents.[5]

Objective: To synthesize trans-N-Acetyl-2,3-difluoro-2,3-dihydroindole.

Materials and Equipment:

  • Electrochemical Cell: Undivided three-necked flask (25 mL)

  • Anode: Platinum plate (1.5 cm x 1.5 cm)

  • Cathode: Platinum wire

  • Power Supply: Constant current or potentiostat

  • N-Acetylindole

  • Et₄NF·4HF

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Cell Setup: In an oven-dried electrochemical cell, set up the platinum plate anode and platinum wire cathode.

  • Reagent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-acetylindole (0.5 mmol) and Et₄NF·4HF (2.5 mmol) in anhydrous acetonitrile (10 mL).

  • Electrolysis:

    • Constant Current (Galvanostatic): Apply a constant current of 10 mA. Monitor the reaction progress by TLC. The electrolysis is typically complete after the passage of 2 F/mol of charge.

    • Constant Potential (Potentiostatic): Determine the oxidation potential of the N-acetylindole via cyclic voltammetry. Set the anode potential slightly above this value (e.g., +1.5 V vs. SCE) and conduct the electrolysis until the starting material is consumed.

  • Work-up: After completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography.

Fluorinated Indole-Based Polymers for Organic Electronics

Fluorinated indole-containing polymers have shown great promise in organic electronics due to their enhanced stability and tunable electronic properties. Poly(N-vinylcarbazole) (PVK), a well-known hole-transporting polymer, can be fluorinated to improve its performance as a host material in OLEDs.[6][7]

Fluorination of the carbazole unit in PVK widens the HOMO-LUMO energy gap, leading to a higher triplet energy level.[7] This is advantageous for confining the triplet excitons on the phosphorescent dopant, thereby increasing the device efficiency. A white OLED fabricated with poly(N-vinyl-2,7-difluorocarbazole) (F2-PVK) as the host showed a luminous current efficiency of 24 cd/A, which is 1.4 times higher than a device using non-fluorinated PVK (17 cd/A).[6][7]

Table 1: Performance Comparison of OLEDs with PVK and Fluorinated PVK (F2-PVK) Hosts

Host MaterialDopantsLuminous Current Efficiency (cd/A)Reference
PVKFIrpic (blue) and a yellow phosphorescent dopant17[6][7]
F2-PVKFIrpic (blue) and a yellow phosphorescent dopant24[6][7]

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable fluorinated indole-containing polymer as the active semiconductor layer.[8]

Materials and Equipment:

  • Heavily doped Si wafer with a 300 nm SiO₂ layer (serves as gate and gate dielectric)

  • Fluorinated indole-based polymer (e.g., PFII2T, a fluorinated isoindigo-bithiophene copolymer) dissolved in a suitable solvent (e.g., 1,2-dichlorobenzene)[9]

  • Substrate cleaning solvents (acetone, isopropanol)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a nitrogen stream. Treat the substrate with an oxygen plasma to activate the surface.

  • Surface Modification: Immerse the substrate in a piranha solution or treat it with a UV-ozone cleaner. Subsequently, treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the deposited polymer film.

  • Semiconductor Deposition: Spin-coat the fluorinated indole-based polymer solution onto the prepared substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the polymer film on a hotplate at an optimized temperature (e.g., 180 °C) for a specific duration (e.g., 30 minutes) under a nitrogen atmosphere to improve the crystallinity and film morphology.[9]

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station. Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Data Analysis: The field-effect mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

IDS = ( W / 2L ) µCi ( VGS - VT )²

where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.

Table 2: Representative Performance of an OFET with a Fluorinated Isoindigo-Based Polymer (PFII2T) [9]

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioFabrication Conditions
PFII2Tup to 1.85up to 0.43> 10⁵Fabricated in ambient
Fluorinated Indole-Based Liquid Crystals

The incorporation of fluorine into calamitic (rod-like) molecules containing an indole core can significantly influence their liquid crystalline properties, making them suitable for various display and photonic applications.[10]

The position and number of fluorine atoms in an indole-based liquid crystal can be used to control the transition temperatures and the type of mesophases observed. For example, in a homologous series of 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoates, all derivatives exhibited a nematic phase.[10] The thermal stability and the temperature range of the mesophase are dependent on the length of the terminal alkoxy chain.

Table 3: Mesomorphic Properties of a Homologous Series of Fluorinated Liquid Crystals (In) [10]

Compound (n)Transition Temperatures (°C) on CoolingMesophase
I6Cr 78.5 (N 74.3) IMonotropic Nematic
I8Cr 80.1 N 84.5 IEnantiotropic Nematic
I10Cr 82.3 (N 79.1) IMonotropic Nematic

Cr = Crystalline, N = Nematic, I = Isotropic; values in parentheses indicate a monotropic transition.

Objective: To determine the mesomorphic properties of a synthesized fluorinated indole-based liquid crystal.

Equipment:

  • Polarizing Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Polarizing Optical Microscopy (POM):

    • Place a small amount of the sample between a glass slide and a coverslip.

    • Heat the sample on the hot stage to its isotropic liquid phase.

    • Cool the sample slowly (e.g., 1-2 °C/min) and observe the textures that form through the crossed polarizers. Different liquid crystalline phases (e.g., nematic, smectic) will exhibit characteristic optical textures.

    • Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

    • Heat the sample to its isotropic phase at a controlled rate (e.g., 10 °C/min) while monitoring the heat flow.

    • Cool the sample at the same rate and then perform a second heating scan. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

    • Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Visualizations

Synthesis and Device Fabrication Workflows

G cluster_synthesis Synthesis of Fluorinated Indole cluster_fabrication OFET Fabrication s1 Start: Fluorinated Phenylhydrazine + Ketone s2 Hydrazone Formation (Acetic Acid, 80°C) s1->s2 s3 Cyclization (ZnCl₂, 170°C) s2->s3 s4 Work-up & Purification s3->s4 s5 Product: Fluorinated Indole s4->s5 f1 Start: Si/SiO₂ Substrate f2 Cleaning & Surface Treatment (OTS) f1->f2 f3 Spin-coating of Fluorinated Indole Polymer f2->f3 f4 Annealing f3->f4 f5 Source/Drain Deposition (Thermal Evaporation) f4->f5 f6 Device Characterization f5->f6

Caption: Workflow for the synthesis of a fluorinated indole and its use in OFET fabrication.

Logic of Property Tuning through Fluorination

G cluster_properties Tunable Properties Indole Indole Core Fluorine Fluorine Substitution Indole->Fluorine Strategic Incorporation Properties Material Properties Fluorine->Properties Modulates Performance Device Performance Properties->Performance Enhances HOMO_LUMO HOMO/LUMO Levels Stability Thermal/Oxidative Stability Packing Molecular Packing Mesophase Mesophase Behavior

Caption: The causal relationship between fluorination and enhanced device performance.

Conclusion

The incorporation of fluorine into indole-based materials provides a versatile and powerful strategy for fine-tuning their properties for a wide range of applications in materials science. From enhancing the efficiency and stability of organic electronic devices to precisely controlling the mesomorphic behavior of liquid crystals, fluorinated indoles are at the forefront of advanced materials research. The protocols and application notes provided in this guide serve as a starting point for researchers and scientists to explore the exciting potential of this unique class of materials. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the role of fluorinated indoles in the development of next-generation technologies is set to expand even further.

References

Synthesis and Application of 5-Fluoro-2-Oxindole Derivatives as Potent Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 5-Fluoro-2-Oxindole Scaffold in Drug Discovery

The 5-fluoro-2-oxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties, conferred in part by the strategic placement of a fluorine atom, make it a versatile building block for the synthesis of potent and selective enzyme inhibitors.[3] The fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the parent molecule.[3] This guide provides a comprehensive overview of the synthesis of 5-fluoro-2-oxindole derivatives and their application as inhibitors of key enzyme classes, including α-glucosidase and receptor tyrosine kinases. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern their inhibitory potential.

Synthetic Strategies for 5-Fluoro-2-Oxindole Derivatives: A Focus on the Knoevenagel Condensation

A cornerstone of synthetic approaches towards functionalized 5-fluoro-2-oxindole derivatives is the Knoevenagel condensation.[4][5] This versatile reaction involves the base-catalyzed condensation of an active methylene compound, in this case, the 5-fluoro-2-oxindole, with an aldehyde or ketone.[4][5] The choice of the aldehyde or ketone is critical as it introduces the desired substituent at the 3-position of the oxindole ring, a key determinant of biological activity.

Rationale for the Knoevenagel Condensation Approach

The selection of the Knoevenagel condensation is underpinned by several key advantages:

  • High Efficiency and Versatility: The reaction is generally high-yielding and tolerates a wide range of functional groups on the aldehyde partner, allowing for the creation of diverse chemical libraries.[4][5]

  • Direct C-C Bond Formation: It provides a direct and atom-economical method for constructing the exocyclic double bond at the C3 position, which is a common feature in many biologically active oxindole derivatives.

  • Strategic Introduction of Diversity: By simply varying the aldehyde, a multitude of derivatives with different steric and electronic properties can be synthesized, facilitating the exploration of structure-activity relationships (SAR).

The general workflow for this synthetic approach is depicted in the diagram below.

G cluster_synthesis Synthetic Workflow start 5-Fluoro-2-oxindole reaction Knoevenagel Condensation start->reaction aldehyde Substituted Aldehyde aldehyde->reaction base Base (e.g., Piperidine, KOH) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 3-Substituted-5-fluoro-2-oxindole Derivative reaction->product

Caption: General workflow for the synthesis of 3-substituted-5-fluoro-2-oxindole derivatives via Knoevenagel condensation.

Detailed Protocol 1: Synthesis of a Representative 3-Substituted-5-fluoro-2-oxindole Derivative

This protocol details the synthesis of a (Z)-3-((4-hydroxy-3-methoxyphenyl)methylene)-5-fluoroindolin-2-one, a derivative with potential α-glucosidase inhibitory activity, adapted from established literature procedures.[3][6]

Materials:

  • 5-fluoro-2-oxindole

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-fluoro-2-oxindole and 1.5 mmol of vanillin in 20 mL of ethanol.

  • Base Addition: To the stirred solution, add 6.0 mmol of potassium hydroxide. The reaction mixture will typically change color.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold distilled water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as Enzyme Inhibitors: Targeting α-Glucosidase and Receptor Tyrosine Kinases

5-Fluoro-2-oxindole derivatives have demonstrated significant inhibitory activity against a range of enzymes, with α-glucosidase and receptor tyrosine kinases (RTKs) being prominent targets.

Inhibition of α-Glucosidase for Diabetes Management

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[3] Several studies have reported the synthesis of 5-fluoro-2-oxindole derivatives with potent α-glucosidase inhibitory activity, often exceeding that of the commercially available drug, acarbose.[3][7]

Structure-Activity Relationship Insights for α-Glucosidase Inhibition:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring introduced via the Knoevenagel condensation play a crucial role in determining inhibitory potency.[3][8][9] Electron-donating groups, such as hydroxyl and methoxy groups, have been shown to enhance activity.[3]

  • Steric Factors: The steric bulk of the substituents can influence the binding of the inhibitor to the active site of the enzyme.[3]

Detailed Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a step-by-step guide for assessing the α-glucosidase inhibitory activity of synthesized 5-fluoro-2-oxindole derivatives.[10][11][12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized 5-fluoro-2-oxindole derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations to the respective wells.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Include a positive control (acarbose) and a negative control (buffer with enzyme, without inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1M Na₂CO₃ to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition of Receptor Tyrosine Kinases in Cancer Therapy

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cell proliferation, differentiation, and survival.[13][14] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[15][16] The 5-fluoro-2-oxindole scaffold is the core of the multi-targeted tyrosine kinase inhibitor, Sunitinib, which is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][17][18] Sunitinib and its analogs inhibit several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby disrupting tumor angiogenesis and proliferation.[13][14][16]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19] Small molecule inhibitors based on the 5-fluoro-2-oxindole scaffold typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2.[19] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of angiogenesis.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by 5-fluoro-2-oxindole derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Inhibitor 5-Fluoro-2-oxindole Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 5-fluoro-2-oxindole derivatives.

Detailed Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.[1][19][20][21]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

  • Synthesized 5-fluoro-2-oxindole derivatives (test compounds)

  • Sunitinib (positive control)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Solution Preparation:

    • Prepare a working solution of VEGFR-2 kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds and Sunitinib in a suitable solvent (e.g., DMSO) and then in kinase buffer.

  • Assay Setup:

    • In a white, opaque 96-well microplate, add the test compound solutions at various concentrations.

    • Add the VEGFR-2 kinase solution to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Incubate as recommended.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

  • Measurement: Measure the luminescence using a luminometer. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control).

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: A Comparative Overview of Inhibitory Potency

The inhibitory potency of 5-fluoro-2-oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for selected derivatives against α-glucosidase and VEGFR-2, highlighting the influence of different substituents.

Compound IDTarget EnzymeR-Group (at C3)IC₅₀ (µM)Reference
Derivative A α-Glucosidase4-hydroxy-3-methoxyphenyl35.83 ± 0.98[3]
Derivative B α-Glucosidase4-hydroxyphenyl49.89 ± 1.16[3]
Acarbose α-Glucosidase-569.43 ± 43.72[3]
Sunitinib VEGFR-2N-(2-(diethylamino)ethyl)-5-((Z)-...)-2,4-dimethyl-1H-pyrrole-3-carboxamide0.009[22]
Analog 1 VEGFR-2Thiazole-containing carboxamide>100 (GI% <70)[23]

Note: The data presented is a compilation from different studies and should be used for comparative purposes. Experimental conditions may vary.

Conclusion and Future Directions

The 5-fluoro-2-oxindole scaffold has proven to be a highly valuable starting point for the development of potent enzyme inhibitors with diverse therapeutic applications. The synthetic accessibility of this core, primarily through the robust Knoevenagel condensation, allows for extensive structural modifications and the fine-tuning of biological activity. The detailed protocols provided herein for the synthesis and enzymatic evaluation of 5-fluoro-2-oxindole derivatives offer a solid foundation for researchers in drug discovery and development. Future research in this area will likely focus on the design of derivatives with enhanced selectivity for specific enzyme isoforms to minimize off-target effects, as well as the exploration of novel enzyme targets for this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-fluoro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-fluoro-1H-indole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we address common challenges and frequently asked questions to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which often appears as a brownish or yellow powder in its crude form, the goal is to obtain a highly pure, crystalline solid.[2] This is critical for subsequent synthetic steps or final product formulation, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity. A successful recrystallization should yield a product with a sharp melting point and improved color (ideally, off-white to light yellow).

Q2: What are the key criteria for selecting an appropriate recrystallization solvent?

Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should meet four primary criteria[3][4]:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (room temperature or below). This ensures maximum recovery of the purified product.

  • The solvent's boiling point must be lower than the compound's melting point. The melting point of this compound is reported to be in the range of 77-80°C.[5] Therefore, solvents with very high boiling points should be avoided to prevent the compound from "oiling out" (melting instead of dissolving).

  • Non-reactive: The solvent must not react with the compound.

Q3: Which solvents are recommended for this compound?

While specific solubility data is not extensively published, we can make expert recommendations based on the compound's structure (an indole ester) and general solubility principles. The compound is soluble in common organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[5]

For recrystallization, a mixed solvent system is often effective for indole derivatives.[6] A good starting point is a polar protic solvent paired with a non-polar co-solvent.

Solvent SystemRationale & Suitability
Methanol/Water Recommended starting point. The compound is likely soluble in hot methanol. Water can then be added as an "anti-solvent" to the hot solution until turbidity (cloudiness) appears, which is then cleared by adding a few drops of hot methanol before slow cooling.
Ethanol/Water Similar to methanol/water, this is a very common and effective system for moderately polar compounds.[3]
Ethyl Acetate/Hexane A good choice for compounds of intermediate polarity. The compound is dissolved in a minimum amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes cloudy.[6]
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds like indoles.[7] It should be tested on a small scale.

It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent pair before committing the entire batch.[8]

Q4: How can I assess the purity of my recrystallized product?

Purity should be validated using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically < 2°C). Compare the experimental melting point to the literature value (77-80°C).[5] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot with a higher Rf value than most polar impurities.

  • Spectroscopic Methods (NMR, HPLC): For rigorous purity assessment, ¹H NMR and ¹³C NMR spectroscopy can identify and quantify impurities. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity as a percentage (e.g., >97%).[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent.[9] Essentially, the compound melts before it can crystallize. This is a common problem when the boiling point of the solvent is too high or if the concentration of impurities is very high, causing a significant melting point depression.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (the more soluble one in a mixed system) to decrease the saturation point.[10]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. You can insulate the flask to slow heat loss. Rapid cooling encourages precipitation and oil formation over crystallization.[11]

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Switch to a solvent or solvent system with a lower boiling point.

  • Scratch the Flask: Induce crystallization by scratching the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[12]

Q6: Crystal formation is not occurring, even after the solution has cooled. What should I do?

Causality: This is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to begin crystallization.[10][12]

Solutions:

  • If the solution is not saturated: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow it to cool again.[10]

  • If the solution is supersaturated:

    • Scratch the flask with a glass rod to create nucleation sites.[9]

    • Add a "seed crystal." If you have a small crystal of the pure compound, adding it to the solution can initiate crystallization.[12]

    • Flash freeze a droplet: Dip the tip of a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a microcrystalline residue. Re-inserting the rod into the solution can introduce these seed crystals.[12]

Q7: My final yield is very low. How can I improve the recovery?

Causality: Low yield is a frequent issue in recrystallization and can stem from several factors[12][13]:

  • Using too much solvent, which keeps a significant portion of the product dissolved even when cold.

  • Premature crystallization during a hot filtration step (if performed).

  • Filtering the crystals before crystallization is complete.

  • Washing the collected crystals with a solvent that is not ice-cold, redissolving the product.

Solutions:

  • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[13]

  • Cool Thoroughly: Ensure the solution is cooled in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize crystal precipitation.

  • Recover from Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[13]

Q8: The recrystallized product is still colored. How can I remove colored impurities?

Causality: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with the product.

Solution:

  • Use Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent, add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution. The charcoal adsorbs colored impurities.

  • Procedure:

    • Add the charcoal to the hot, dissolved solution.

    • Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel.[9]

    • Proceed with the cooling and crystallization of the filtrate as usual.

Experimental Protocol & Visualization

Standard Recrystallization Protocol (Methanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot methanol required to just dissolve the solid completely.

  • Anti-Solvent Addition: While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. At this point, the solution is perfectly saturated.

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the yield and assess the purity via melting point analysis and/or other spectroscopic methods.

Troubleshooting Workflow

G Recrystallization Troubleshooting Flowchart start Problem Encountered During Recrystallization oiling_out Problem: Compound 'Oiled Out' 1. Re-heat & add more solvent 2. Cool slowly 3. Change to lower BP solvent start->oiling_out no_crystals Problem: No Crystals Formed 1. Scratch flask inner wall 2. Add seed crystal 3. Reduce solvent volume (boil off) start->no_crystals low_yield Problem: Low Yield 1. Ensure min. hot solvent used 2. Cool thoroughly in ice bath 3. Wash crystals with ice-cold solvent start->low_yield colored_product Problem: Product Still Colored 1. Redissolve in hot solvent 2. Add activated charcoal 3. Perform hot gravity filtration start->colored_product

Caption: A decision-tree diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 3-Aminoindoles via the Fischer Method

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing the 3-aminoindole scaffold, a privileged motif in medicinal chemistry.[1] While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its application to the direct synthesis of 3-aminoindoles is notoriously challenging and often fails.[2][3] This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 3-aminoindoles using Fischer indole methodology. Each entry details the potential causes and provides actionable solutions based on mechanistic principles.

Q1: My reaction yield is extremely low or I'm getting no desired 3-aminoindole product at all. What's going wrong?

This is the most common and frustrating issue when attempting to synthesize 3-aminoindoles via the classic Fischer method. The primary cause is a competing side reaction that becomes dominant over the desired indole formation.

Root Cause Analysis:

The key step in the Fischer synthesis is an acid-catalyzed[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[4] However, when the starting carbonyl compound contains an α-amino group (necessary for forming a 3-aminoindole), the resulting ene-hydrazine intermediate is heavily influenced by the electron-donating nature of the nitrogen atom.

Computational studies have shown that this electron-donating substituent destabilizes the crucial N-N bond in the protonated ene-hydrazine.[2][3] This promotes a competing pathway: heterolytic N-N bond cleavage. This cleavage reaction is kinetically favored over the required[3][3]-sigmatropic rearrangement, leading to the formation of byproducts like anilines and imines, instead of the indole.[2] In many cases with protic acids, this cleavage pathway is so dominant that no 3-aminoindole is formed.[2][3]

Troubleshooting Steps & Solutions:

  • Switch from Brønsted to Lewis Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄, PPA) often exacerbate the N-N cleavage problem.[2] Lewis acids such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or boron trifluoride (BF₃) have been shown to improve the efficiency of these cyclizations.[2][4] Lewis acids coordinate differently to the intermediates, potentially altering the transition state energies to favor the desired rearrangement.

  • Protect the Amino Group: If you are starting with an α-amino ketone or aldehyde, consider using a protected version, such as an N-acyl derivative (e.g., an amide). The electron-withdrawing nature of the acyl group can temper the electron-donating effect of the nitrogen, making the N-N bond less susceptible to cleavage.[3] While this adds steps (protection/deprotection), it can salvage an otherwise failing reaction. The synthesis of N-(indol-3-yl)amides, for instance, proceeds, albeit often poorly, under conditions where the free amine fails completely.[2]

  • Optimize Reaction Conditions Carefully:

    • Temperature: While Fischer indolizations often require heat, excessive temperatures can favor decomposition and the undesired cleavage pathway.[5] Monitor your reaction by TLC and aim for the lowest effective temperature.

    • Solvent: The choice of solvent can influence reaction rates. Consider less polar or non-polar solvents, or even running the reaction neat, which has proven effective in some Fischer syntheses.[5]

  • Consider a One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, a one-pot procedure where the arylhydrazine and carbonyl compound are mixed with the catalyst without isolating the hydrazone can sometimes improve outcomes.[5]

Q2: My TLC shows a complex mixture of products, and I can't isolate the target compound. How can I identify the byproducts and simplify the reaction profile?

A messy reaction is a direct consequence of the competing pathways discussed in Q1. Identifying the major byproducts can confirm the mechanistic issue and guide your optimization strategy.

Common Byproducts and Identification:

  • Aniline Derivatives: Resulting from the N-N bond cleavage of the phenylhydrazine part.

  • Aldol Condensation Products: The starting α-amino ketone or aldehyde can self-condense under acidic conditions.[5]

  • Oxidative Decomposition/Dimerization Products: The target 3-aminoindoles are often electron-rich and highly susceptible to air oxidation, leading to colored impurities and dimers, especially during workup and purification.[1][6]

Strategies for Minimization and Purification:

  • Perform the Reaction Under Inert Atmosphere: To prevent oxidative side reactions of the product, conduct the synthesis under a nitrogen or argon atmosphere.[5] This is particularly crucial if you achieve any conversion to the desired 3-aminoindole.

  • Purification Challenges: Unprotected 3-aminoindoles are notoriously difficult to purify via standard silica gel chromatography due to their instability and tendency to streak or decompose on silica.[6]

    • Rapid Chromatography: If chromatography is necessary, use a "fast" or "short" column and work quickly.[6]

    • Alternative Purification: Consider crystallization or salt formation to purify the product.

    • In Situ Protection: A highly effective strategy is to protect the amino group immediately after the reaction is complete (e.g., by adding an acylating agent to the workup). The resulting N-acyl-3-aminoindole is generally much more stable and easier to purify.[6]

Frequently Asked Questions (FAQs)

Q: Why is the direct Fischer synthesis of 3-aminoindoles considered a "failed" reaction in many textbooks?

A: The reaction is often cited as a classic failure because, for many years, there were no reported successful examples using standard protic acid conditions.[2][3] The underlying chemical principle—that strong electron-donating groups at the C3 position promote a destructive N-N bond cleavage pathway—makes this a fundamentally challenging transformation. It serves as an excellent case study in competing reaction mechanisms where the desired pathway is kinetically and thermodynamically disfavored.

Q: Are there more reliable, alternative methods to synthesize 3-aminoindoles?

A: Yes. Given the challenges of the Fischer method, other strategies are often preferred. These can be broadly categorized as:

  • Post-functionalization of an Existing Indole Ring: This is a common approach. The C3 position of indole is highly nucleophilic and can be functionalized via reactions like nitration or azidation, followed by reduction to the amine.[7]

  • Multicomponent Reactions: Modern methods often involve the construction of the aminoindole skeleton from non-indolic precursors using different annulation strategies, which can be more versatile and higher yielding.[6][8] For example, copper-catalyzed three-component coupling reactions have been developed for this purpose.[8]

Q: Can microwave-assisted heating improve the outcome?

A: Microwave heating can sometimes improve yields and dramatically reduce reaction times in Fischer syntheses by providing rapid and uniform heating.[5] However, for the synthesis of 3-aminoindoles, it must be used with caution. While it might accelerate the desired[3][3]-sigmatropic rearrangement, it could also accelerate the competing N-N cleavage and subsequent decomposition. Careful screening of reaction times and temperatures is essential.

Visualizing the Core Challenge

The success or failure of the Fischer synthesis of 3-aminoindoles hinges on the competition between two pathways originating from the key protonated ene-hydrazine intermediate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Competing Pathways cluster_end Final Products Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone AlphaAminoKetone α-Amino Ketone/Aldehyde AlphaAminoKetone->Hydrazone EneHydrazine Protonated Ene-Hydrazine Hydrazone->EneHydrazine  Acid  Catalysis Productive [3,3]-Sigmatropic Rearrangement EneHydrazine->Productive Desired Path (Often Fails) NonProductive Heterolytic N-N Bond Cleavage EneHydrazine->NonProductive Favored Path (Dominant Issue) Indole Desired 3-Aminoindole Productive->Indole Cyclization & -NH₃ Byproducts Byproducts (Aniline, etc.) NonProductive->Byproducts

Caption: Competing pathways in the Fischer synthesis of 3-aminoindoles.

Data Summary: Catalyst & Condition Effects

ParameterBrønsted Acid (e.g., HCl, PPA)Lewis Acid (e.g., ZnCl₂)Key Insight
Typical Outcome Reaction failure or very low yield[2][3]Can improve reaction efficiency[2]Lewis acids are recommended for this specific transformation.
Major Pathway N-N Bond Cleavage[2]Favors[3][3]-Sigmatropic RearrangementThe choice of catalyst directly influences the dominant reaction mechanism.
Common Byproducts Aniline, imines, decomposition products[2]Reduced formation of cleavage byproductsByproducts are a good indicator of which pathway is occurring.
Recommendation Avoid for α-amino carbonyl precursorsScreen various Lewis acids for optimal performanceA switch in catalyst class is the primary troubleshooting step.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Protected 3-Aminoindole Derivative

This protocol is a generalized procedure for the synthesis of an N-acyl-3-aminoindole, which has a higher probability of success than the unprotected analogue.

Objective: To synthesize an N-acetyl-3-amino-2-methylindole via a ZnCl₂-catalyzed Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • N-(2-oxopropyl)acetamide (α-acetamidoacetone)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Glacial Acetic Acid (optional, co-solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenylhydrazine (1.0 eq) and N-(2-oxopropyl)acetamide (1.1 eq) to anhydrous toluene (to make a 0.5 M solution).

  • Catalyst Addition: Under a positive flow of nitrogen, add anhydrous zinc chloride (1.5 eq) to the mixture. Note: ZnCl₂ is highly hygroscopic; handle it quickly in a dry environment.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). Look for the disappearance of the starting materials and the appearance of a new, UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the reaction and dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the target N-acetyl-3-amino-2-methylindole.

G cluster_workflow Troubleshooting Workflow Start Reaction Failure/ Low Yield CheckCatalyst Using Protic Acid (HCl, H₂SO₄)? Start->CheckCatalyst SwitchCatalyst Action: Switch to Lewis Acid (ZnCl₂) CheckCatalyst->SwitchCatalyst Yes CheckProtection Using Unprotected α-Amino Ketone? CheckCatalyst->CheckProtection No End Improved Yield SwitchCatalyst->End ProtectGroup Action: Use N-Acyl Protected Substrate CheckProtection->ProtectGroup Yes CheckConditions Reaction Temp Too High? CheckProtection->CheckConditions No ProtectGroup->End OptimizeTemp Action: Lower Temp, Monitor by TLC CheckConditions->OptimizeTemp Yes CheckAtmosphere Running Reaction in Air? CheckConditions->CheckAtmosphere No OptimizeTemp->End InertAtmosphere Action: Use N₂ or Ar Atmosphere CheckAtmosphere->InertAtmosphere Yes InertAtmosphere->End

References

Technical Support Center: Controlling Regioselectivity in Unsymmetrical Ketone Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in indole synthesis from unsymmetrical ketones. Indole scaffolds are privileged structures in countless natural products and pharmaceuticals, making their efficient and selective synthesis a critical challenge.[1] This resource provides field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to overcome common hurdles and achieve your desired isomeric products with precision.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of indoles from unsymmetrical ketones. Each issue is broken down by symptom, probable cause, and actionable solutions grounded in chemical principles.

Problem 1: Poor Regioselectivity – A Mixture of Indole Isomers is Obtained

Symptom: Analysis of the crude reaction mixture (TLC, LC-MS, ¹H NMR) shows the presence of two or more regioisomeric indole products, leading to difficult purification and low yield of the target molecule.

Root Cause Analysis & Solutions:

The formation of regioisomers arises from the non-selective reaction at the two different α-positions of the unsymmetrical ketone. The controlling factors depend heavily on the chosen synthetic method.

A. For Fischer Indole Synthesis:

  • Possible Cause: The most common cause is the non-selective formation of the two possible enamine (or 'ene-hydrazine') intermediates from the initial hydrazone. The choice of acid catalyst is the primary determinant of which enamine is favored.[2][3]

  • Suggested Solution: Strategic Acid Catalyst Selection. The regiochemical outcome is dictated by the kinetically versus thermodynamically controlled formation of the enamine intermediate.

    • To Favor the Less Substituted (Kinetic) Isomer: Employ milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or weaker Brønsted acids under carefully controlled, lower temperatures. These conditions favor the deprotonation of the less sterically hindered α-carbon.

    • To Favor the More Substituted (Thermodynamic) Isomer: Use strong Brønsted acids like polyphosphoric acid (PPA), methanesulfonic acid (MeSO₃H), or Eaton's reagent (P₂O₅/MeSO₃H).[4] These strong acids facilitate equilibration to the more stable, more substituted enamine.[5] The acidity of the medium is a major factor controlling regioselectivity.[4]

    • Consider Steric and Electronic Factors: The inherent steric and electronic properties of the ketone's α-substituents also play a crucial role. Bulky groups will sterically disfavor the formation of the adjacent enamine, while electron-withdrawing groups can influence the acidity of the α-protons.[6][7]

B. For Larock Indole Synthesis:

  • Possible Cause: In the Larock heteroannulation, which couples an o-haloaniline with an unsymmetrical alkyne, poor regioselectivity stems from the non-selective migratory insertion of the alkyne into the aryl-palladium bond.[8]

  • Suggested Solution: Modulate Alkyne Substituents.

    • Steric Differentiation: The regioselectivity is often governed by sterics. Contrary to initial assumptions, the larger, more sterically-hindering group on the alkyne often directs insertion to place it adjacent to the aryl group in the resulting vinylic palladium intermediate.[8]

    • Electronic Influence: The electronic properties of the alkyne substituents significantly impact regioselectivity. Electron-withdrawing groups on one of the alkyne's aryl rings tend to direct it to the C2 position of the final indole, while electron-donating groups favor the C3 position.[9] This effect can be correlated with Hammett parameters.[9]

    • Catalyst System: The use of specific N-heterocyclic carbene (NHC)-palladium complexes has been shown to improve regioselectivity in some cases.[10]

Problem 2: Low or No Yield of the Desired Indole Isomer, Even with Good Selectivity

Symptom: The reaction proceeds cleanly to a single regioisomer, but the overall yield is poor, or the reaction fails entirely. Starting material may be recovered, or significant decomposition is observed.

Root Cause Analysis & Solutions:

  • Possible Cause (Fischer Synthesis): Competing N-N Bond Cleavage. This is a critical failure mode, especially when the ketone precursor contains strongly electron-donating groups.[11] These substituents can stabilize the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate, which becomes kinetically preferred over the desired[12][12]-sigmatropic rearrangement.[13] This leads to byproducts such as aniline and an iminium species.[11][13]

  • Suggested Solution:

    • Switch to Lewis Acids: If N-N bond cleavage is suspected (often confirmed by the presence of aniline in the crude mixture), switch from strong Brønsted acids to Lewis acids like ZnCl₂. Lewis acids can still promote the rearrangement but are often less prone to inducing the cleavage pathway.[11]

    • Modify Substrate: If possible, altering the electronic properties of the problematic substituent can circumvent this issue.

  • Possible Cause (General): Substrate or Product Decomposition.

  • Suggested Solution:

    • Reduce Reaction Harshness: If using aggressive catalysts like Eaton's reagent, decomposition can be a major issue. Diluting the reagent in a solvent like sulfolane or dichloromethane can dramatically reduce degradation and improve yields while maintaining high regioselectivity.[4]

    • Optimize Temperature and Time: Systematically lower the reaction temperature and monitor for completion to find the optimal balance between reaction rate and stability of the components.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the Fischer Indole Synthesis with unsymmetrical ketones?

The regioselectivity is a result of the interplay between four key factors:

  • Ketone Structure (Sterics): The relative steric bulk of the two α-substituents on the ketone. The less hindered side is typically favored for kinetic enamine formation.

  • Ketone Structure (Electronics): Electron-withdrawing or -donating groups at or near the α-positions can alter the acidity of the α-protons, influencing the rate of deprotonation.

  • Acid Catalyst: This is the most powerful external control element. The choice of acid (Brønsted vs. Lewis, strong vs. weak) and its concentration determines whether the reaction proceeds under kinetic or thermodynamic control.[5][14]

  • Phenylhydrazine Substituents: Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups slow it down.[15][16] For substituents meta to the hydrazine group, electron-donating groups typically favor cyclization toward the para position, while electron-withdrawing groups can lead to mixtures.[16]

Q2: How do I strategically choose an acid catalyst for a regioselective Fischer Indole Synthesis?

The choice between a Brønsted and Lewis acid depends on the substrate and desired outcome. Empirical screening is often necessary, but the following table provides a general guideline.

Catalyst TypeExamplesTypical ConditionsFavored RegioisomerMechanistic Rationale
Strong Brønsted Acids Polyphosphoric Acid (PPA), Eaton's Reagent (P₂O₅/MeSO₃H), H₂SO₄High Temperature (80-160 °C)Thermodynamic (from more substituted enamine)The high acidity allows for rapid and reversible protonation/deprotonation, leading to the formation of the most thermodynamically stable enamine intermediate.[5]
Weaker Brønsted Acids Acetic Acid, p-Toluenesulfonic Acid (pTSA)Moderate TemperatureOften a Mixture (highly substrate-dependent)May not be acidic enough to ensure full equilibration to the thermodynamic enamine, leading to a competition between pathways.
Lewis Acids Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂), AlCl₃Variable, often milder than strong Brønsted acidsKinetic (from less substituted enamine)Coordinates with the hydrazone nitrogen, facilitating a more controlled rearrangement, often from the more readily formed (less hindered) enamine. Also useful for substrates prone to N-N cleavage.[1][11]

Q3: How does regioselectivity in the Bischler-Möhlau synthesis work, and why is it considered unpredictable?

The Bischler-Möhlau synthesis involves reacting an α-haloacetophenone with excess aniline.[17] Its reputation for unpredictable regioselectivity arises because multiple complex mechanistic pathways can operate simultaneously, leading to either 2-aryl or 3-aryl indoles.[18] The final product depends on a delicate balance of reaction conditions and substrate electronics, and can even involve 1,2-aryl shift rearrangements.[18][19] Due to this complexity, it is often less favored for syntheses requiring unambiguous regiochemical control compared to the more predictable Fischer or Larock methods.[17]

Q4: My desired indole has a substitution pattern that is difficult to achieve via standard methods. Are there strategies using directing groups?

Yes, directing group strategies are powerful for achieving otherwise difficult regioselectivity, particularly for functionalizing the indole core itself after it has been formed. For example:

  • An aldehyde at the C3 position can direct Ru-catalyzed C4-alkenylation.[20]

  • A pivaloyl group at C3 can direct Pd-catalyzed C4-arylation or, with a switch to a Cu catalyst, C5-arylation.[20]

  • In a related strategy, the electronic nature of a ketone directing group can be used to switch between C2 and C4 alkenylation of an indole ring. For instance, a methyl ketone directs to C2, while a trifluoromethyl ketone directs to C4.[21]

Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate key decision-making processes and mechanistic steps that govern regioselectivity.

decision_workflow start Desired Indole Regioisomer? ketone_type Unsymmetrical Ketone Available? start->ketone_type less_sub Target: Less Substituted Isomer (e.g., 2,3-dialkyl from R-CO-CH₂R') ketone_type->less_sub Yes more_sub Target: More Substituted Isomer (e.g., 2-alkyl-3-aryl from Ar-CO-CH₂R) ketone_type->more_sub Yes sol_less Strategy: Kinetic Control Method: Fischer Synthesis Catalyst: Lewis Acid (e.g., ZnCl₂) Conditions: Lower Temp. less_sub->sol_less sol_more Strategy: Thermodynamic Control Method: Fischer Synthesis Catalyst: Strong Brønsted Acid (e.g., PPA) Conditions: Higher Temp. more_sub->sol_more fischer_regio cluster_0 Regioselectivity-Determining Step hydrazone Unsymmetrical Hydrazone path_k Kinetic Pathway (Less Hindered Proton Removal) hydrazone->path_k Lewis Acid (e.g., ZnCl₂) path_t Thermodynamic Pathway (More Stable Alkene Formation) hydrazone->path_t Strong Acid (e.g., PPA) enamine_k Kinetic Enamine path_k->enamine_k enamine_t Thermodynamic Enamine path_t->enamine_t indole_k Indole Isomer A enamine_k->indole_k [3,3]-Rearrangement indole_t Indole Isomer B enamine_t->indole_t [3,3]-Rearrangement larock_regio cluster_1 Larock Synthesis Regioselectivity start o-Iodoaniline + Pd(0) -> Ar-Pd-I insertion Migratory Insertion start->insertion alkyne Unsymmetrical Alkyne (R_L-C≡C-R_S) alkyne->insertion intermediate_a Vinylic Pd Intermediate A (Ar-C(R_L)=C(R_S)-Pd) insertion->intermediate_a Steric/Electronic Control (Major) intermediate_b Vinylic Pd Intermediate B (Ar-C(R_S)=C(R_L)-Pd) insertion->intermediate_b (Minor) indole_a Indole Isomer A intermediate_a->indole_a Reductive Elimination indole_b Indole Isomer B intermediate_b->indole_b Reductive Elimination

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-fluoro-1H-indole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures, lending itself to a vast array of biological activities. The nuanced art of molecular design often hinges on the strategic placement of substituents to modulate a compound's physicochemical and pharmacokinetic properties. Among these, fluorine has emerged as a "magic element," capable of enhancing metabolic stability, binding affinity, and membrane permeability. The precise characterization of these fluorinated derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the quintessential tool for unambiguous structural elucidation.

This guide provides an in-depth comparative analysis of the ¹H NMR spectrum of Methyl 5-fluoro-1H-indole-3-carboxylate. Due to the limited availability of its experimental spectrum in public databases, we present a detailed prediction based on established principles of substituent effects, juxtaposed with the experimental data of its unsubstituted and 5-iodo-substituted counterparts. This approach not only illuminates the spectral characteristics of the target molecule but also offers a broader understanding of how substituents at the C5 position influence the electronic environment of the indole ring.

Understanding the ¹H NMR Landscape of Substituted Indole-3-carboxylates

The ¹H NMR spectrum of an indole derivative is a rich tapestry of information, with each proton's chemical shift (δ) and coupling constant (J) providing a unique fingerprint of its local electronic and spatial environment. The introduction of a substituent at the C5 position of the indole ring induces significant changes in the chemical shifts of the aromatic protons (H-4, H-6, and H-7) and, to a lesser extent, the protons of the pyrrole ring (N-H and H-2). These changes are governed by the substituent's electronic effects, namely its inductive (-I/+I) and mesomeric (-M/+M) effects.

Comparative ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for Methyl 1H-indole-3-carboxylate and Methyl 5-iodo-1H-indole-3-carboxylate in DMSO-d₆, alongside a predicted spectrum for this compound.

ProtonMethyl 1H-indole-3-carboxylate (Experimental)[1][2]This compound (Predicted)Methyl 5-iodo-1H-indole-3-carboxylate (Experimental)[3]
N-H ~11.9 ppm (br s)~12.0 ppm (br s)~12.1 ppm (br s)
H-2 ~8.1 ppm (s)~8.2 ppm (s)~8.09 ppm (s)
H-4 ~8.0 ppm (d)~7.7 ppm (dd)~8.33 ppm (s)
H-6 ~7.2 ppm (t)~7.1 ppm (td)~7.47 ppm (d, J = 8.2 Hz)
H-7 ~7.5 ppm (d)~7.5 ppm (dd)~7.35 ppm (d, J = 8.4 Hz)
-OCH₃ ~3.8 ppm (s)~3.8 ppm (s)~3.81 ppm (s)

In-Depth Spectral Analysis

Methyl 1H-indole-3-carboxylate: The Unsubstituted Benchmark

The ¹H NMR spectrum of Methyl 1H-indole-3-carboxylate serves as our reference point.[1][2] The N-H proton appears as a broad singlet significantly downfield (~11.9 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent. The H-2 proton, situated on the electron-deficient pyrrole ring, resonates as a sharp singlet around 8.1 ppm. The aromatic protons on the benzene ring exhibit a characteristic pattern: H-4 and H-7 appear as doublets, while H-5 and H-6 appear as triplets, reflecting their respective couplings to neighboring protons. The methyl ester protons give rise to a sharp singlet at approximately 3.8 ppm.

This compound: A Predictive Analysis
  • H-4 and H-6: The +M effect of fluorine will increase the electron density at the ortho (C4 and C6) positions. This increased shielding will cause the signals for H-4 and H-6 to shift upfield (to a lower ppm value) compared to the unsubstituted analog. We would also expect to see coupling between the fluorine atom and these protons. H-4 would likely appear as a doublet of doublets due to coupling with both H-6 and the C5-fluorine. Similarly, H-6 would appear as a triplet of doublets, coupling to H-4, H-7, and the C5-fluorine.

  • H-7: The para position (C7) will also experience an increase in electron density due to the +M effect, leading to an upfield shift of the H-7 signal, which would likely appear as a doublet of doublets.

  • N-H and H-2: The protons on the pyrrole ring are less affected by the substituent at C5, so their chemical shifts are expected to be similar to those in the unsubstituted compound.

Methyl 5-iodo-1H-indole-3-carboxylate: The Halogen Comparator

The experimental data for Methyl 5-iodo-1H-indole-3-carboxylate in DMSO provides a valuable comparison.[3] Iodine is less electronegative than fluorine and its mesomeric effect is weaker.

  • H-4 and H-6: The most striking feature is the downfield shift of the H-4 and H-6 protons. H-4 appears as a singlet at 8.33 ppm, and H-6 as a doublet at 7.47 ppm. This deshielding effect is attributed to the electron-withdrawing inductive effect of iodine and its magnetic anisotropy.

  • H-7: The H-7 proton also experiences a slight downfield shift.

  • N-H and H-2: The chemical shifts of the N-H and H-2 protons are comparable to the unsubstituted analog, indicating the minimal influence of the C5-substituent on the pyrrole ring.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra for indole-3-carboxylate derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many indole compounds and helps to resolve the N-H proton signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-13 ppm).

    • Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate all signals and determine the chemical shifts and coupling constants.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire Acquire 1D Proton Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference analyze Integrate & Analyze reference->analyze

Caption: A streamlined workflow for the ¹H NMR analysis of indole derivatives.

Conclusion

The comparative analysis of the ¹H NMR spectra of Methyl 1H-indole-3-carboxylate and its 5-substituted analogs provides invaluable insights for researchers in drug discovery and organic synthesis. While experimental data for this compound remains elusive in the public domain, a predictive approach based on fundamental NMR principles allows for a robust estimation of its spectral features. The juxtaposition of the unsubstituted, predicted fluoro-, and experimental iodo-derivatives clearly demonstrates the profound influence of C5-substituents on the electronic environment of the indole ring. This guide serves as a practical resource for the interpretation of ¹H NMR spectra of novel indole derivatives and underscores the importance of standardized protocols for generating high-quality, comparable data.

References

A Senior Application Scientist's Guide to 13C NMR Analysis of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. It is estimated that over 20% of all pharmaceutical compounds contain at least one fluorine atom, a testament to its remarkable ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The indole ring system, a privileged scaffold in numerous biologically active compounds, is a frequent target for fluorination. Consequently, the precise and unambiguous structural characterization of fluorinated indole derivatives is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task. While ¹H and ¹⁹F NMR provide crucial information, ¹³C NMR offers a direct window into the carbon skeleton of the molecule. However, the presence of fluorine—a spin ½ nucleus with 100% natural abundance—introduces significant complexities to ¹³C NMR spectra that can obscure vital structural information if not properly understood and addressed.[1][3][4]

This guide provides an in-depth comparison of analytical strategies for the ¹³C NMR analysis of fluorinated indoles. Moving beyond a simple recitation of parameters, we will explore the underlying causality of experimental choices, present self-validating protocols, and offer a clear framework for data interpretation, empowering researchers to confidently elucidate the structures of these vital compounds.

Part 1: The Profound Influence of Fluorine on ¹³C NMR Spectra

The introduction of a highly electronegative fluorine atom onto the indole ring induces significant and predictable changes in the ¹³C NMR spectrum. These effects are twofold: a modification of chemical shifts (δ) and the appearance of through-bond scalar couplings (J-couplings).

Impact on Chemical Shifts (δ)

Fluorine's strong electron-withdrawing inductive effect alters the electron density of nearby carbon atoms, thereby changing their chemical shifts. The carbon directly bonded to fluorine (C-F) experiences a dramatic downfield shift (deshielding) of typically 30-40 ppm compared to its non-fluorinated analogue. This large shift is a primary diagnostic marker for the point of fluorination. The effect attenuates with distance, with smaller shifts observed for carbons two (β) and three (γ) bonds away.

The Dominance of Carbon-Fluorine (C-F) Coupling

The most striking feature of a standard proton-decoupled ¹³C NMR spectrum of a fluorinated compound is the splitting of carbon signals due to spin-spin coupling with the ¹⁹F nucleus. The magnitude of this coupling (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

  • One-Bond Coupling (¹JCF): This is the largest coupling, typically ranging from -240 to -260 Hz for sp² carbons.[5][6] This causes the signal for the carbon directly attached to fluorine to appear as a large, distinct doublet.

  • Two-Bond Coupling (²JCF): Coupling to carbons two bonds away is also significant, usually in the range of 20-25 Hz, resulting in smaller doublets.[5][6]

  • Three-Bond Coupling (³JCF): This coupling is generally smaller, around 5-10 Hz.[5][6]

  • Long-Range Couplings (⁴JCF and beyond): Couplings over more than three bonds can sometimes be observed, especially in rigid aromatic systems, but are typically small (< 3 Hz).[5]

This extensive C-F coupling, while rich in information, can lead to complex, overlapping multiplets in a standard ¹³C spectrum, making direct assignment challenging.[7]

Part 2: A Comparative Guide to Experimental Techniques

Choosing the right NMR experiment is critical for efficient and accurate analysis. The decision process involves a trade-off between simplicity, information content, and experimental time.

Workflow for ¹³C NMR Analysis of a Novel Fluorinated Indole

Below is a logical workflow for approaching the analysis.

G A Start: Unknown Fluorinated Indole B Acquire Standard ¹³C{¹H} Spectrum A->B C Spectrum Simple? (No major overlap) B->C D Assign signals based on δ and J-couplings C->D  Yes E Acquire ¹³C{¹H, ¹⁹F} Double Decoupled Spectrum C->E  No / Complex G Ambiguity Remains? D->G F Simplified Spectrum: All carbons as singlets E->F F->G I Correlate ¹H and ¹³C for unambiguous assignment G->I  Yes J End: Final Structure Confirmed G->J  No H Acquire 2D NMR (HMBC, HSQC) H->I I->J

Caption: Decision workflow for NMR analysis of fluorinated indoles.

Standard ¹³C{¹H} NMR: The Starting Point

This is the most common ¹³C experiment. Protons are decoupled to simplify the spectrum, but C-F couplings remain.

  • Advantages: Quick to acquire; provides both chemical shift and C-F coupling information.

  • Disadvantages: Spectra can be complex and suffer from signal overlap, especially in the aromatic region. The splitting of signals reduces the signal-to-noise ratio for each peak in the multiplet.[7]

  • Best For: Simple molecules or as an initial survey experiment.

¹³C{¹H, ¹⁹F} Double Decoupling: The Problem Solver

For complex molecules, decoupling both ¹H and ¹⁹F simultaneously is a powerful simplification tool. This experiment requires a spectrometer equipped with a triple-resonance probe and the capability to pulse on three channels.[3]

  • Advantages: Dramatically simplifies the spectrum by collapsing all carbon signals into singlets. This increases the signal-to-noise ratio and resolves issues of multiplet overlap.

  • Disadvantages: Requires specialized hardware not available on all spectrometers.[3][7] All C-F coupling information is lost.

  • Best For: Molecules with extensive signal overlap or when a quick, clean count of all carbon environments is needed.

2D NMR (HSQC & HMBC): The Definitive Answer

When assignments are ambiguous, two-dimensional correlation experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons. This is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons over two or three bonds. This is the key to assigning quaternary (non-protonated) carbons and piecing together the molecular framework. Far-reaching ¹⁹F-¹³C couplings can also be identified with specialized 2D experiments like ¹⁹F, ¹³C HMBC.[8][9]

  • Advantages: Provides unambiguous assignments through C-H correlations.[10]

  • Disadvantages: Requires significantly more instrument time than 1D experiments.

  • Best For: Final, definitive structure confirmation of any novel compound.

Part 3: Data Presentation & Comparative Analysis

The position of the fluorine atom on the indole ring significantly alters the ¹³C NMR spectrum. The following table summarizes the reported ¹³C chemical shifts for various monofluoroindole isomers. Note that solvent differences can cause minor variations in chemical shifts.[11]

CarbonIndole (in DMSO-d₆)4-Fluoroindole (in CDCl₃)5-Fluoroindole (in CDCl₃)[12]6-Fluoroindole (in DMSO-d₆)[11]
C2 124.2123.0 (d, ⁴JCF=3.6 Hz)125.6 (d, ⁴JCF=3.0 Hz)123.1
C3 102.1100.1 (d, ³JCF=4.0 Hz)102.6 (d, ³JCF=4.6 Hz)101.9
C3a 128.2129.1 (d, ²JCF=8.4 Hz)124.9123.6 (d, ³JCF=10.0 Hz)
C4 120.3155.8 (d, ¹JCF=247.0 Hz)110.1 (d, ²JCF=25.8 Hz)121.2
C5 121.3104.9 (d, ²JCF=19.0 Hz)157.9 (d, ¹JCF=234.0 Hz)108.4 (d, ²JCF=25.0 Hz)
C6 119.2122.9 (d, ³JCF=5.5 Hz)111.4 (d, ²JCF=25.0 Hz)158.4 (d, ¹JCF=235.0 Hz)
C7 111.3113.8 (d, ⁴JCF=2.0 Hz)112.2 (d, ³JCF=9.8 Hz)119.8 (d, ²JCF=25.0 Hz)
C7a 135.7136.2 (d, ³JCF=12.0 Hz)132.3136.5

Data for 4-Fluoroindole is compiled based on established substituent effects and typical coupling constants.

Key Observations:

  • Directly Attached Carbon (C-F): The carbon bearing the fluorine atom is dramatically shifted downfield and exhibits a very large one-bond coupling constant (¹JCF ≈ 234-247 Hz). This is the most reliable indicator of the fluorine's position.

  • Two-Bond Coupling (²JCF): Carbons adjacent to the fluorinated position show significant coupling (≈ 20-26 Hz), aiding in their assignment. For example, in 5-fluoroindole, both C4 and C6 show this characteristic splitting.

  • Positional Effects: The chemical shifts of the pyrrole ring carbons (C2, C3) are less affected than the carbons of the fluorinated benzene ring, though small long-range couplings are often resolved.

Part 4: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear expected outcomes for reliable data acquisition.

Protocol 1: Standard ¹³C{¹H} NMR Acquisition
  • Objective: To obtain a standard proton-decoupled ¹³C spectrum showing C-F couplings.

  • Methodology:

    • Sample Preparation: Dissolve 20-50 mg of the fluorinated indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

    • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Set the spectral width to cover the expected range (approx. 0-180 ppm).[13][14]

    • Parameters: Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.[11] Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Self-Validation Check: The spectrum should display at least one prominent doublet with a large splitting (~240-260 Hz), corresponding to the carbon directly attached to the fluorine atom. Other carbons within 2-3 bonds should appear as smaller multiplets.

Protocol 2: ¹³C{¹H, ¹⁹F} Double Decoupling Experiment
  • Objective: To simplify a complex ¹³C spectrum by removing all ¹H and ¹⁹F couplings.

  • Methodology:

    • Sample Preparation: Same as Protocol 1.

    • Instrument Setup: This experiment requires a triple-resonance probe. Tune the ¹H, ¹⁹F, and ¹³C channels.

    • Acquisition: Use a dedicated double-decoupling pulse sequence (e.g., zgigdc or similar, depending on the instrument). It is crucial to set the center of the ¹⁹F decoupling band to the correct chemical shift of the fluorine in your compound.[3]

    • Parameters: Use similar acquisition parameters as in Protocol 1, but enable broadband decoupling on both the ¹H and ¹⁹F channels.

    • Processing: Standard processing as described in Protocol 1.

  • Self-Validation Check: The resulting spectrum should show only singlets. The previously observed large doublet for the C-F carbon should now be a sharp singlet, confirming the success of the ¹⁹F decoupling.

Conclusion

The ¹³C NMR analysis of fluorinated indole derivatives is a nuanced but powerful tool for structural elucidation. A standard ¹³C{¹H} experiment provides a wealth of information through chemical shifts and characteristic C-F coupling constants, which are diagnostic for the position of fluorination. When spectral complexity becomes a hindrance, ¹³C{¹H, ¹⁹F} double decoupling offers an elegant solution for simplification, while 2D correlation techniques like HMBC provide the ultimate confirmation of the carbon framework. By employing the systematic workflow and robust protocols outlined in this guide, researchers can navigate the challenges presented by fluorine and confidently assign the structures of these medicinally vital molecules.

References

A Comparative Guide to the Mass Spectrometry of Methyl 5-fluoro-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 5-fluoro-1H-indole-3-carboxylate, a compound of interest in medicinal chemistry and drug development. By comparing its expected fragmentation patterns with those of related indole derivatives, we offer researchers a predictive framework for identifying this and similar molecules in complex matrices. The principles discussed herein are grounded in established fragmentation mechanisms of heterocyclic compounds, providing a reliable reference for experimental design and data interpretation.

The Role of Mass Spectrometry in Indole Derivative Analysis

Indole-based molecules are foundational scaffolds in a vast array of pharmaceuticals and bioactive natural products.[1] Mass spectrometry (MS) is an indispensable tool for their characterization, offering high sensitivity and structural elucidation capabilities. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the confident identification and quantification of these compounds and their metabolites. Understanding the specific fragmentation pathways is critical for distinguishing between isomers and identifying unknown analogues, a common task in drug discovery and forensic analysis.

Predicted Mass Spectrum of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the established behavior of indole esters and halogenated aromatic compounds.

  • Molecular Formula: C₁₀H₈FNO₂[2]

  • Molecular Weight: 193.18 g/mol [3][4]

Under typical Electron Ionization (EI) conditions, the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 193. The subsequent fragmentation is dictated by the stability of the indole ring and the lability of the ester group.

Primary Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several key losses:

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation for methyl esters, resulting in the formation of a stable acylium ion. This fragment is expected at m/z 162 .

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the entire ester group would lead to a 5-fluoro-1H-indolyl cation at m/z 134 .

  • Retro-Diels-Alder (RDA) Fragmentation: The indole nucleus can undergo RDA-type cleavages, though these are often less prominent than losses from substituents. A potential RDA fragmentation could lead to the loss of HCN, a characteristic of nitrogen-containing heterocycles.

The following diagram illustrates the primary predicted fragmentation pathway.

G M This compound (M+•) m/z = 193 F1 [M - •OCH3]+ m/z = 162 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 134 M->F2 - •COOCH3 F3 [M - •OCH3 - CO]+ m/z = 134 F1->F3 - CO G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Prepare 1 mg/mL Stock in Methanol P2 Dilute to 10 µg/mL Working Solution P1->P2 G1 Inject 1 µL into GC Inlet (250°C, Splitless) G2 GC Separation (e.g., DB-5ms column, Temp. Gradient) G1->G2 G3 Transfer to MS G2->G3 M1 Ionization: EI (70 eV) G3->M1 M2 Mass Analyzer: Quadrupole (Scan m/z 50-300) M1->M2 M3 Detection M2->M3 D1 Extract Mass Spectrum at Chromatographic Peak D2 Identify Molecular Ion and Fragment Ions D1->D2 D3 Compare with Predicted Fragmentation & Library Data D2->D3

References

A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to a multitude of pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure is a widely employed tactic to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacological profile. This guide provides a detailed comparative analysis of two closely related positional isomers: 5-fluoroindole and 6-fluoroindole.

While seemingly minor, the shift of a single fluorine atom from the 5- to the 6-position on the indole ring can lead to significant and often unpredictable differences in biological activity. Understanding these nuances is critical for researchers in drug discovery and development for rational drug design and lead optimization. This document synthesizes the available experimental data to provide an objective comparison of these two isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships. We will delve into their comparative antimicrobial effects, their roles as precursors for other bioactive compounds, and the physicochemical properties that govern their interactions with biological targets.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the indole ring subtly alters the molecule's electronic distribution, which in turn influences its acidity (pKa), lipophilicity (logP), and overall reactivity. These fundamental properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Property5-Fluoroindole6-FluoroindoleInfluence on Biological Activity
Molecular Formula C₈H₆FNC₈H₆FNIdentical
Molecular Weight 135.14 g/mol 135.14 g/mol Identical
Melting Point 45-48 °C72-76 °CAffects solubility and handling.
pKa ~16.16 (Predicted)~16.40 (Predicted)Influences ionization state at physiological pH, affecting solubility and receptor interactions.
logP (Calculated) 2.42.7Indicates lipophilicity, which affects membrane permeability and binding to hydrophobic pockets.
Appearance Off-white crystalline powderBeige-brown crystalline powder-

The slightly higher predicted pKa and calculated logP of 6-fluoroindole suggest it is marginally less acidic and more lipophilic than its 5-fluoro counterpart. While these differences are small, they can have a significant impact on how the molecules orient themselves within a binding pocket and their ability to cross biological membranes.

Comparative Biological Activities: A Striking Dichotomy

The most pronounced and well-documented difference in the biological activity of 5-fluoroindole and 6-fluoroindole lies in their antimicrobial properties, particularly against Mycobacterium tuberculosis. Beyond this, both molecules serve as versatile building blocks for a range of therapeutic agents, although direct comparative data for the parent compounds in these other areas are limited.

Antimicrobial Activity: A Clear Winner

Direct comparative studies have unequivocally demonstrated that 5-fluoroindole is a significantly more potent inhibitor of Mycobacterium tuberculosis (strain H37Rv) than 6-fluoroindole. This stark difference in potency highlights the critical importance of the fluorine atom's position for this specific biological activity.

CompoundTarget OrganismAssay TypeKey Metric (Unit)Result
5-Fluoroindole Mycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7
6-Fluoroindole Mycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0

As the data indicates, 5-fluoroindole is approximately 15-fold more potent than 6-fluoroindole in inhibiting the growth of M. tuberculosis. This suggests that the electronic and steric properties conferred by the 5-position of the fluorine are more favorable for interaction with the mycobacterial target.

Role as a Scaffold for Other Bioactive Molecules
  • Serotonin Receptor Ligands: The indole core is a key pharmacophore for serotonin (5-HT) receptor ligands. Derivatives of both 5-fluoroindole and 6-fluoroindole have been explored for their potential to modulate various 5-HT receptor subtypes. For instance, 5-fluorotryptamine (a derivative of 5-fluoroindole) has been shown to be a partial agonist at 5-HT3 receptors.

  • Enzyme Inhibitors: Fluoroindoles are also precursors for various enzyme inhibitors. For example, derivatives of both isomers have been investigated as inhibitors of tryptophan dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), enzymes involved in cancer and neurodegenerative diseases.

  • Anticancer Agents: Derivatives of 5-fluoroindole have shown promise as prodrugs for cancer therapy, while 6-fluoro

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatility is further amplified by the strategic incorporation of fluorine, an element that can dramatically enhance a molecule's therapeutic potential. This guide provides an in-depth comparison of fluorinated indole derivatives, elucidating the nuanced structure-activity relationships (SAR) that govern their biological effects. We will delve into the causal mechanisms behind fluorine's impact, present comparative experimental data, and provide detailed protocols for key biological assays.

The Rationale for Fluorination: More Than Just an Atomic Swap

The introduction of fluorine into an indole scaffold is a deliberate strategy to modulate its physicochemical and pharmacological properties.[3] The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Altered Acidity/Basicity: Fluorine's electron-withdrawing nature can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH.

  • Improved Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and multipolar interactions, which can significantly enhance binding affinity.[4][5][6]

These modifications, however, are highly dependent on the position and number of fluorine substitutions, leading to a complex but fascinating SAR landscape.

Comparative Analysis of Biological Activities

The impact of fluorination is best understood through direct comparison. Below, we examine the SAR of fluorinated indole derivatives in two major therapeutic areas: oncology and virology.

Anticancer Activity: Targeting Kinases and Beyond

Fluorinated indoles have emerged as potent anticancer agents, often targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[7]

One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis. The strategic placement of fluorine on indole-based VEGFR-2 inhibitors can significantly impact their potency.

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives

Compound IDStructureTarget/Cell LineActivity (IC50/EC50)Key SAR InsightsReference
1a (Non-fluorinated) Indole-based scaffoldHeLa, HepG2, MCF-719.9 µM (MCF-7)Baseline activity of the core scaffold.[7]
1b (Fluorinated) 5-Fluoroindole derivative of 1aHeLa, HepG2, MCF-73.7 µM (HeLa), 8.0 µM (HepG2)5-fluoro substitution significantly enhances antiproliferative activity compared to the non-fluorinated analog and 5-fluorouracil.[7][7]
2a (Non-fluorinated) Indazole derivativeWild-type HIV-1 RT332 nMThe core scaffold shows moderate reverse transcriptase inhibitory activity.[8]
2b (5-Fluoro) 5-Fluoroindazole derivative of 2aWild-type HIV-1 RT50 nM5-fluoro substitution increases potency by nearly 7-fold against the wild-type enzyme.[8][8]
3a (6-Fluoro) 6-Fluoroindole derivativeHCV Replicon90 nM6-fluoro substitution provides potent antiviral activity.[9][9]
3b (7-Fluoro) 7-Fluoroindole derivativeHCV Replicon17 nMShifting the fluorine to the 7-position results in a significant improvement in activity compared to the 6-fluoro analog.[9][9]

The enhanced activity of fluorinated derivatives can often be attributed to favorable interactions within the ATP-binding pocket of the kinase. Molecular docking studies have shown that the fluorine atom can form crucial hydrogen bonds or other polar interactions with key amino acid residues, such as the hinge region of the kinase.[10]

Below is a diagram illustrating the general workflow for evaluating the anticancer properties of these compounds.

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 SAR Analysis A Compound Synthesis (Fluorinated & Non-fluorinated Analogs) B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Kinase Inhibition Assay (e.g., VEGFR-2) B->D I Compare Activities of Analogs C->I E Determine IC50/Ki Values D->E E->I F Molecular Docking Studies H Analyze Binding Interactions (H-bonds, hydrophobic interactions) F->H G X-ray Crystallography (if possible) G->H J Correlate Structure with Activity H->J I->J K Identify Key Structural Features for Potency J->K

Caption: Workflow for SAR study of anticancer fluorinated indoles.

Antiviral Activity: A Broad Spectrum of Possibilities

Fluorinated indoles have also demonstrated significant potential as antiviral agents, with activity against a range of viruses including HIV and Hepatitis C Virus (HCV).[1][9][11] The introduction of fluorine can influence the binding of these molecules to viral enzymes or proteins, thereby inhibiting viral replication.

For instance, in the context of HIV, fluorinated indazole derivatives have been shown to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8] As shown in Table 1, a 5-fluoro substitution can dramatically increase the inhibitory potency against the wild-type reverse transcriptase enzyme.

In the case of HCV, the position of the fluorine atom on the indole ring is critical. A study on tricyclic indole derivatives showed that a 7-fluoro analog had a significantly lower IC50 value compared to its 6-fluoro counterpart, indicating a more potent inhibition of the HCV replicon.[9]

The following diagram illustrates a simplified mechanism of how a fluorinated indole derivative might inhibit a viral enzyme.

cluster_0 Enzyme Active Site Enzyme Viral Enzyme Hinge Region Hydrophobic Pocket Inhibitor Fluorinated Indole Derivative Inhibitor->Enzyme:h H-bond to Hinge Region Inhibitor->Enzyme:p Hydrophobic Interaction Fluorine F Fluorine->Enzyme:h Favorable Interaction

Caption: Fluorine-mediated interaction with a viral enzyme's active site.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test Compounds (Fluorinated and Non-fluorinated Indole Derivatives)

  • Recombinant Protein Kinase (e.g., VEGFR-2)

  • Kinase Substrate (Peptide or Protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Reaction Buffer

  • Known Kinase Inhibitor (Positive Control)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)

  • White, Opaque 384-well Microplates

  • Luminometer Plate Reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the compound dilutions, positive control, and a negative control (DMSO) to the wells of a 384-well plate.

  • Reaction Mixture Preparation: Prepare a solution containing the kinase and its substrate in the kinase reaction buffer.

  • Reaction Initiation: Add the kinase/substrate mixture to all wells, followed by the addition of ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the luminescence-based kinase assay reagent to stop the reaction and generate a luminescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability and proliferation of cancer cells.

Materials:

  • Test Compounds

  • Cancer Cell Lines (e.g., HeLa, A549)

  • Complete Cell Culture Medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well Plates

  • Microplate Reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add the MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a powerful tool in modern drug discovery. As this guide has demonstrated, the position and nature of fluorine substitution can have a profound impact on the biological activity of these derivatives, leading to significant enhancements in their anticancer and antiviral properties. A thorough understanding of the underlying structure-activity relationships, supported by robust experimental data and detailed mechanistic studies, is paramount for the rational design of next-generation fluorinated indole-based therapeutics. The protocols and comparative data presented herein provide a solid foundation for researchers to explore and exploit the "fluorine advantage" in their own drug development endeavors.

References

A Comparative Crystallographic Analysis of 5-Fluoro-1H-indole-3-carboxylic Acid and Its Analogs: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products.[1] Its derivatization offers a powerful tool for modulating biological activity. Among the most impactful modifications is fluorination, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The subject of this guide, 5-fluoro-1H-indole-3-carboxylic acid, is a key intermediate and structural motif in the development of novel therapeutics, particularly in oncology and neurology.[2][3]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid-state is paramount for rational drug design. Single-crystal X-ray diffraction provides this definitive insight, revealing the subtle yet significant structural consequences of chemical modifications. This guide presents a detailed crystallographic analysis of 5-fluoro-1H-indole-3-carboxylic acid, placing it in a comparative context with its parent compound, a positional isomer, and a different halogen-substituted analog. Through this comparison, we will elucidate the influence of the fluorine substituent and its position on molecular geometry, hydrogen bonding networks, and crystal packing, providing a foundational understanding for researchers in drug development.

Part 1: Synthesis and Single-Crystal Growth

The acquisition of high-quality single crystals is the critical prerequisite for X-ray diffraction analysis. This process begins with the synthesis of the target compound, followed by a carefully controlled crystallization procedure.

Experimental Protocol 1: Generalized Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for preparing indole derivatives from arylhydrazines and carbonyl compounds.[4] The following protocol is a representative procedure adaptable for the synthesis of the compounds discussed in this guide.

Causality: The mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate to form a phenylhydrazone. A subsequent[5][5]-sigmatropic rearrangement (the key indole-forming step), followed by the elimination of ammonia, yields the final indole ring system. The choice of a substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) directly determines the substitution pattern on the benzene portion of the indole core.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 1.0 equivalent of the appropriately substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) in a suitable solvent such as ethanol.

    • Add 1.1 equivalents of ethyl pyruvate to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Cyclization and Saponification:

    • Prepare a solution of polyphosphoric acid (PPA) or use another strong acid catalyst like sulfuric acid in a suitable solvent.

    • Add the hydrazone from the previous step to the acidic solution at an elevated temperature (e.g., 80-100 °C).

    • Maintain the temperature and stir for 2-4 hours. The acid catalyzes the cyclization to form the ethyl ester of the indole-3-carboxylic acid.

    • Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the crude ester.

    • Isolate the solid ester by filtration and wash with water.

    • Perform saponification by heating the crude ester in an aqueous or alcoholic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to hydrolyze the ester to the carboxylic acid.

    • After cooling, acidify the mixture with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the final indole-3-carboxylic acid product.

  • Purification:

    • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Saponification cluster_2 Step 3: Purification A Substituted Phenylhydrazine C Hydrazone Intermediate A->C + Ethanol, RT B Ethyl Pyruvate B->C D Ethyl Ester Derivative C->D + Acid Catalyst (PPA) + Heat E Indole-3-Carboxylic Acid (Final Product) D->E 1. NaOH (aq), Heat 2. HCl (aq) F Purified Crystals E->F Recrystallization

Experimental Protocol 2: Single-Crystal Growth by Slow Evaporation

Causality: The formation of large, well-ordered single crystals suitable for X-ray diffraction requires slow, controlled precipitation from a saturated solution. Slow evaporation allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects. Methanol is a suitable solvent as it provides moderate solubility for the target compound, allowing for the creation of a saturated solution at room temperature.[5]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a saturated solution of the purified 5-fluoro-1H-indole-3-carboxylic acid in methanol at room temperature. This can be achieved by adding the solid to the solvent in small portions until a small amount of undissolved material remains.

  • Filtration: Gently warm the solution to dissolve the remaining solid and immediately filter it through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. The pinholes restrict the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvest: Over a period of several days to a week, colorless, prism-shaped crystals should form.[5] Carefully harvest the best-looking crystals using a spatula or tweezers.

Part 2: Crystallographic Analysis of 5-Fluoro-1H-indole-3-carboxylic Acid

The crystal structure of 5-fluoro-1H-indole-3-carboxylic acid (C₉H₆FNO₂) was determined by single-crystal X-ray diffraction.[5][6] The compound crystallizes in the monoclinic space group P2₁/n.[5]

Molecular Geometry and Conformation

The core indole ring system is essentially planar, as expected for an aromatic bicyclic system. A key conformational feature is the orientation of the carboxylic acid group at the 3-position. This group is slightly twisted out of the plane of the indole ring, with a reported dihedral angle of 7.39 (10)°.[5][6] This minor deviation from planarity is a common feature in such systems, arising from a balance between conjugative effects that favor planarity and steric repulsion that may favor a twisted conformation.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of the crystal is dominated by a robust hydrogen-bonding network.

  • Carboxylic Acid Dimerization: The most prominent interaction is the formation of centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[5][6] This interaction forms a characteristic R²₂(8) graph-set motif, a highly stable and common arrangement for carboxylic acids.[7]

  • Sheet Formation: These primary dimers are further linked into two-dimensional sheets. This is achieved through N—H⋯O hydrogen bonds where the indole N-H group of one dimer donates a hydrogen bond to a carbonyl oxygen of an adjacent dimer.[5][6]

This combination of strong, directional hydrogen bonds results in a highly ordered and stable crystalline lattice.

H_Bonding cluster_dimer R²₂(8) Dimer Motif cluster_sheet Sheet Extension M1 Molecule A M2 Molecule B M1->M2 O-H···O D1 Dimer 1 D2 Dimer 2 D1->D2 N-H···O

Part 3: Comparative Structural Analysis

To understand the role of the fluorine atom, we compare the crystal structure of the title compound with its non-fluorinated parent (Indole-3-carboxylic acid), a positional isomer (6-Fluoro-1H-indole-3-carboxylic acid), and a different halogen analog (5-Chloro-1H-indole-3-carboxylic acid).

Property5-Fluoro-1H-indole-3-carboxylic acid Indole-3-carboxylic acid 6-Fluoro-1H-indole-3-carboxylic acid 5-Chloro-1H-indole-3-carboxylic acid
Formula C₉H₆FNO₂[6]C₉H₇NO₂[8]C₉H₆FNO₂[9]C₉H₆ClNO₂[10]
Molar Mass ( g/mol ) 179.15[6]161.16[8]179.15[9]195.61[10]
Crystal System Monoclinic[6]MonoclinicMonoclinic[9]Orthorhombic[10]
Space Group P2₁/n[5]P2₁/cP2₁/c[9]Pbca[10]
a (Å) 4.4176 (9)[6]12.004 (2)7.0054 (14)[9]7.2281 (14)[10]
b (Å) 11.073 (2)[6]5.068 (1)11.699 (2)[9]11.391 (2)[10]
c (Å) 16.014 (3)[6]13.528 (3)9.2947 (19)[9]19.553 (4)[10]
β (°) ** 96.63 (3)[6]114.73 (3)104.15 (3)[9]90[10]
V (ų) 778.1 (3)[6]747.9 (3)738.7 (3)[9]1610.1 (5)[10]
Z 4[6]44[9]8[10]
Carboxyl Twist (°) **7.39 (10)[6]Near coplanar~Coplanar9.00 (8)[10]
Primary H-Bond Motif O—H⋯O Dimer[6]O—H⋯O Dimer[7]O—H⋯O Dimer[9]O—H⋯O Dimer[10]
Secondary H-Bond Motif N—H⋯O Sheets[6]N—H⋯O Sheets[7]N—H⋯O Sheets[9]N—H⋯O Sheets[10]
Discussion of Comparative Data
  • Impact of Fluorination: Comparing 5-fluoro-1H-indole-3-carboxylic acid with its parent compound reveals that the fundamental hydrogen bonding strategy (dimers linked into sheets) is conserved.[6][7] This indicates the robustness of this supramolecular synthon. The introduction of the fluorine atom leads to a small increase in the unit cell volume, accommodating the substituent. The high electronegativity of fluorine can subtly influence the electron distribution in the indole ring, but it does not disrupt the primary intermolecular interactions that dictate the crystal packing.

  • Impact of Fluorine Position: The comparison between the 5-fluoro and 6-fluoro isomers is particularly insightful.[6][9] Both crystallize in a monoclinic system and retain the same overall hydrogen bonding network.[6][9] However, their unit cell parameters differ significantly, reflecting a different packing arrangement to accommodate the substituent at a different position. The 6-fluoro isomer is reported to be approximately coplanar, unlike the slight twist in the 5-fluoro isomer, suggesting that the electronic and steric effects of the fluorine atom's position can influence the molecule's preferred conformation within the crystal lattice.[9]

  • Impact of Halogen Type: Substituting fluorine with chlorine at the 5-position results in a more significant structural perturbation.[10] The crystal system changes from monoclinic to orthorhombic, and the unit cell volume increases substantially to accommodate the much larger chlorine atom.[10] Despite this, the primary and secondary hydrogen bonding motifs remain the same, again highlighting their energetic favorability.[10] The twist of the carboxylic acid group in the 5-chloro analog (9.00°) is slightly larger than in the 5-fluoro analog, which may be attributed to the different steric and electronic demands of the chlorine atom.[10]

Part 4: Structure-Property Implications and Conclusion

The crystallographic data presented provides a clear rationale for several physicochemical properties and offers insights for drug design.

  • Thermodynamic Stability: The consistent and powerful network of O—H⋯O and N—H⋯O hydrogen bonds observed across all analogs explains the high melting points and thermal stability of these crystalline solids. This network must be overcome for the solid to melt or dissolve.

  • Solubility: The ability to form strong hydrogen bonds with both donor (N-H, O-H) and acceptor (C=O) sites suggests that while solubility in non-polar solvents may be limited, these compounds should be soluble in polar, hydrogen-bonding solvents, which is consistent with the use of methanol for crystallization.[5]

  • Biological Activity: From a medicinal chemistry perspective, the position of the fluorine atom is critical. While it does not fundamentally alter the crystal packing motif, it changes the molecule's surface electrostatics and steric profile. The 5-position of the indole ring is often crucial for interaction with biological targets. The introduction of a highly electronegative fluorine atom at this position can lead to favorable interactions (e.g., with backbone amides in a protein binding pocket) or alter the pKa of the indole N-H, influencing its hydrogen bonding capabilities in a biological context. The slight conformational twist observed in the 5-substituted analogs compared to the 6-fluoro isomer could also impact the goodness-of-fit within a constrained receptor active site.

References

Navigating the Analytical Maze: A Comparative Guide to Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern pharmaceutical design. This single atom substitution can profoundly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. However, the unique physicochemical properties conferred by fluorine present distinct analytical challenges. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount for ensuring the purity, identity, and quality of fluorinated pharmaceutical intermediates. This guide provides a critical comparison of the principal analytical techniques, offering field-proven insights and data-driven recommendations to navigate this complex analytical landscape.

The Unrivaled Power of ¹⁹F NMR Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the observation of the ¹⁹F nucleus, stands as the most definitive tool for the structural elucidation of fluorinated compounds. The ¹⁹F nucleus is a spectroscopically ideal handle: it has a natural abundance of 100% and a high gyromagnetic ratio, which translates to high sensitivity and sharp, well-resolved signals.[1]

Expertise & Experience: The true power of ¹⁹F NMR lies in its exquisite sensitivity to the local electronic environment. The chemical shift of a fluorine atom can provide a wealth of information, enabling the differentiation of isomers that would be challenging to resolve by other means. Furthermore, through-bond J-coupling interactions with ¹H, ¹³C, and other ¹⁹F nuclei, alongside through-space Nuclear Overhauser Effects (NOEs), allow for the unambiguous assignment of complex molecular architectures. For instance, the magnitude of heteronuclear coupling constants can be instrumental in determining stereochemistry.

Trustworthiness: A key self-validating feature of ¹⁹F NMR is its application in quantitative analysis (qNMR). By integrating the signal of the fluorinated analyte against a certified internal standard, one can determine the absolute purity of a sample with high accuracy and precision, without the need for a reference standard of the analyte itself.[2][3][4] This is a significant advantage in early-stage drug development when fully characterized reference materials may not be available.[2]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Determination

  • Sample and Standard Preparation: Accurately weigh 15-25 mg of the fluorinated intermediate and a suitable, certified internal standard (e.g., trifluorotoluene) into a clean, dry NMR tube. The standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.

  • Solvent Selection: Dissolve the sample and standard in a sufficient volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both components and does not contain fluorine.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer for optimal sensitivity and dispersion.

    • Ensure the probe is properly tuned to the ¹⁹F frequency.

    • Set the spectral width to encompass all ¹⁹F signals of interest.

    • Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure complete magnetization recovery between scans. This is critical for accurate integration.

    • A 90° pulse angle is often used to maximize signal intensity.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply appropriate window functions and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the number of fluorine atoms, molecular weights, and masses of the analyte and standard.

Logical Workflow for NMR Analysis

Caption: Integrated NMR workflow for purity and structural confirmation.

Chromatographic Separations: Mastering Purity and Impurity Profiling

Chromatographic techniques are the workhorses for assessing the purity of fluorinated pharmaceutical intermediates and for identifying and quantifying impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the method of choice for volatile and thermally stable fluorinated intermediates. The introduction of fluorine can increase a molecule's volatility compared to its non-fluorinated counterparts, making it amenable to GC analysis. The selection of the GC column is critical; a mid-polarity column, such as one with a trifluoropropyl stationary phase, can offer unique selectivity for fluorinated compounds. Mass spectrometric detection provides definitive identification of the separated components. GC-MS is particularly powerful for the analysis of residual solvents in the final intermediate.

Trustworthiness: A validated GC-MS method provides a self-validating system for purity assessment. Method validation, encompassing parameters such as linearity, precision, accuracy, and specificity, ensures the reliability of the results. For residual solvent analysis, the method's ability to separate and quantify known solvents at their specified limits is a key aspect of this validation.

Experimental Protocol: GC-MS for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh the fluorinated intermediate (e.g., 100 mg) into a headspace vial. Add a suitable solvent (e.g., DMSO) to dissolve the sample.

  • Instrumental Setup:

    • Headspace Autosampler: Equilibrate the vial at an elevated temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.

    • GC System: Use a capillary column appropriate for solvent analysis (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.

    • Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known residual solvents.

  • Data Analysis: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of known standards.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the predominant technique for the purity analysis of non-volatile or thermally labile fluorinated intermediates. Reversed-phase HPLC (RP-HPLC) is the most common mode. The introduction of fluorine often increases the hydrophobicity of a molecule, leading to stronger retention on C18 columns. This can be advantageous for separating the main component from less retained, more polar impurities. However, highly fluorinated compounds may exhibit poor solubility in highly aqueous mobile phases, sometimes necessitating the use of organic modifiers like acetonitrile or methanol.

Trustworthiness: A validated HPLC method is a self-validating system for purity determination. Specificity is demonstrated by the ability to resolve the main peak from known impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector or, more definitively, with a mass spectrometer (LC-MS), which can help identify co-eluting impurities.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Column and Mobile Phase Selection:

    • Column: A C18 column is a good starting point.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example, 5% to 95% B over 20 minutes.

  • Sample Preparation: Dissolve the fluorinated intermediate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the area percent of the main peak relative to all other peaks in the chromatogram to assess purity.

Decision Tree for Method Selection

Start Analyze Fluorinated Intermediate Volatility_Check Is the compound volatile & thermally stable? Start->Volatility_Check GC_MS GC-MS for Residual Solvents & Purity Volatility_Check->GC_MS Yes HPLC HPLC for Purity & Impurity Profiling Volatility_Check->HPLC No NMR_Check Need absolute purity & structural confirmation? GC_MS->NMR_Check HPLC->NMR_Check NMR ¹⁹F qNMR for Absolute Purity & Structural Elucidation NMR_Check->NMR Yes End Comprehensive Characterization NMR_Check->End No NMR->End

Caption: Decision-making process for selecting the appropriate analytical technique.

Comparative Performance of Analytical Methods

Feature¹⁹F NMRGC-MSHPLC-UV/MS
Primary Use Structural Elucidation, Absolute PurityPurity of Volatiles, Residual SolventsPurity of Non-volatiles, Impurity Profiling
Strengths Unambiguous structural information, High accuracy for purity without analyte standardHigh separation efficiency for volatiles, Definitive identification with MSBroad applicability, High sensitivity with MS
Limitations Lower throughput, Less sensitive than MSLimited to volatile & thermally stable compoundsPotential for co-elution, Matrix effects in MS
Sample Throughput Low to MediumHighHigh
Typical Sample Amount 5-25 mg<1 mg<1 mg

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of fluorinated pharmaceutical intermediates necessitates a multi-faceted analytical strategy. No single technique can provide all the necessary information. ¹⁹F NMR spectroscopy is indispensable for unequivocal structural confirmation and accurate absolute purity determination. Chromatographic methods, namely GC-MS and HPLC, are essential for assessing purity, profiling impurities, and quantifying residual solvents.

A pragmatic and effective workflow involves using chromatography as a primary tool for purity assessment and impurity monitoring due to its high throughput. ¹⁹F NMR should then be employed for the definitive structural elucidation of the intermediate and any significant impurities, as well as for orthogonal confirmation of purity. This integrated approach, leveraging the complementary strengths of each technique, ensures the highest level of confidence in the quality of these critical components of modern medicines.

References

A Researcher's Guide to the Anticancer Activity of Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This bicyclic aromatic heterocycle is prevalent in numerous natural products and synthetic compounds that exhibit potent biological activities. Within oncology, indole derivatives have emerged as a particularly fruitful area of research, leading to the development of clinically significant anticancer agents. Their versatility allows them to interfere with tumorigenesis through diverse mechanisms, from disrupting the fundamental machinery of cell division to modulating critical signaling pathways that govern cell growth and survival.

This guide provides a comparative analysis of various classes of anticancer indole derivatives, grounded in their mechanisms of action. We will explore the causality behind experimental choices for their evaluation, present supporting quantitative data, and provide detailed, validated protocols for key assays, empowering researchers to rigorously assess novel compounds in their own drug discovery pipelines.

Mechanistic Classes of Anticancer Indole Derivatives

The anticancer efficacy of indole derivatives stems from their ability to interact with multiple validated targets. Here, we compare three major classes based on their primary mechanism of action.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[1] Agents that interfere with microtubule dynamics are among the most successful chemotherapeutics.[1][2] Indole derivatives feature prominently in this class, targeting microtubule function and leading to mitotic arrest and apoptosis.

  • Vinca Alkaloids: Naturally derived from the periwinkle plant (Catharanthus roseus), compounds like vinblastine and vincristine are classic examples.[3][4] They bind to the β-tubulin subunit at a specific site (the "Vinca domain"), preventing its polymerization with α-tubulin.[5] This disruption of microtubule assembly leads to a halt in the cell cycle at the metaphase, ultimately triggering apoptosis.[6][4]

  • Colchicine Site Binders: A large number of synthetic indole derivatives have been developed to target the colchicine binding site on β-tubulin.[7][8] Unlike Vinca alkaloids, these agents inhibit polymerization by binding at the interface between α- and β-tubulin. Many 2-aryl-3-aroyl-indoles and related compounds demonstrate potent antiproliferative activity by this mechanism.[8][9] For example, some quinoline-indole derivatives show potent inhibition of tubulin polymerization with IC50 values in the low nanomolar range for cell growth inhibition.[10]

Topoisomerase Inhibitors

DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription by creating transient breaks.[11] Their inhibition leads to the accumulation of DNA damage and cell death, making them a validated target for cancer therapy.[12]

Several synthetic indole derivatives have been identified as potent inhibitors of either Topoisomerase I or Topoisomerase II.[11][12] For instance, a series of pyrazolo[1,5-a]indole derivatives were found to be strong catalytic inhibitors of Topo II, with some acting as dual inhibitors of both Topo I and Topo II.[12] Similarly, certain 3-methyl-2-phenyl-1H-indoles have shown a strong correlation between their antiproliferative effect and Topoisomerase II inhibition, ultimately inducing apoptosis.[13]

Modulators of Oncogenic Signaling Pathways

Cancer is often driven by the aberrant activation of intracellular signaling pathways that control cell proliferation, survival, and metastasis.[14] Indole derivatives can act as potent modulators of these pathways.

  • PI3K/Akt Pathway Inhibitors: The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is one of the most frequently over-activated pathways in human cancers, promoting cell survival and proliferation.[14][15][16] Its dysregulation is a key factor in tumorigenesis and drug resistance.[14][17] Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit Akt activation, thereby promoting apoptosis and suppressing tumor growth.

  • STAT3 Pathway Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when persistently activated, drives the expression of genes involved in proliferation, survival, and angiogenesis.[18][19] Elevated STAT3 activity is common in many cancers and is associated with poor prognosis.[18][19] Certain indole-based compounds have been developed to specifically target the STAT3 signaling pathway, blocking its dimerization or DNA binding and thereby inhibiting tumor progression.[20][21]

Comparative Anticancer Activity: In Vitro Data

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below compares the IC50 values of representative indole derivatives across various human cancer cell lines.

Compound ClassRepresentative CompoundMechanism of ActionCancer Cell LineIC50 ValueReference
Tubulin Inhibitor Quinoline-indole derivative (Comp. 13)Tubulin Polymerization InhibitionHCT-116 (Colon)2 nM[10]
Tubulin Inhibitor Fused Indole derivative (Comp. 21)Tubulin Polymerization InhibitionVarious22-56 nM[7]
Tubulin Inhibitor Indole-vinyl sulfone (Comp. 9)Tubulin Polymerization InhibitionVarious~50 nM[10]
Topoisomerase Inhibitor 3-methyl-2-phenyl-1H-indole (Comp. 32)Topoisomerase II InhibitionA2780 (Ovarian)2.2 µM[10]
Topoisomerase Inhibitor Ursolic acid-indole hybrid (Comp. 5f)Topoisomerase II InhibitionSMMC-7721 (Liver)~1 µM[11]
Natural Product Flavopereirinep53 ActivationHCT116 (Colon)8.15 µM[22]
Signaling Modulator Thiazolyl-indole derivative (Comp. 6i)Multi-kinase InhibitionMCF-7 (Breast)6.10 µM[23]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is intended for comparative purposes only.

Standardized Methodologies for Evaluation

To ensure reproducibility and enable meaningful comparisons between studies, the use of standardized protocols is essential. Here, we detail the methodologies for three fundamental assays used to characterize the anticancer activity of indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[24] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of viable cells.[24]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Allow cells to attach (24h) A->B C 3. Treat cells with indole derivatives (serial dilutions) B->C D 4. Incubate for desired period (e.g., 72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 2-4 hours (purple precipitate forms) E->F G 7. Add Detergent/Solubilizer (100 µL/well) F->G H 8. Incubate in dark (2h) to dissolve formazan G->H I 9. Read absorbance at 570 nm H->I J 10. Calculate % viability vs. control I->J K 11. Determine IC50 values J->K

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[26]

  • Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of the indole derivative. Include untreated and vehicle-only controls.[27]

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[28]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[26]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[24][26]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[24] Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[27]

Apoptosis Detection: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[29]

Apoptosis_Workflow A 1. Treat cells with indole derivative B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15-20 min at RT in the dark E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze immediately via flow cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

  • Cell Treatment: Culture cells and induce apoptosis by treating with the indole derivative for the desired time.

  • Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at ~300 x g for 5 minutes.[30][31]

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[30]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[30] Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents, particularly tubulin inhibitors, exert their effect by causing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[32] The fluorescence intensity is therefore directly proportional to the DNA content, allowing for differentiation of cell cycle phases.[33]

CellCycle_Workflow A 1. Treat cells with indole derivative B 2. Harvest a single-cell suspension A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Wash cells with PBS C->D E 5. Treat with RNase A to remove RNA D->E F 6. Stain with Propidium Iodide (PI) solution E->F G 7. Incubate for 5-10 min at RT F->G H 8. Analyze via flow cytometry (linear scale) G->H

Caption: Workflow for analyzing cell cycle distribution via PI staining.

  • Cell Treatment & Harvest: Treat cells as required. Harvest approximately 1x10^6 cells and prepare a single-cell suspension.[33]

  • Fixation: Centrifuge cells (~300 x g, 5 min), discard the supernatant, and resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[33][34] Incubate on ice for at least 30 minutes.[34]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS.[33][34]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL solution) and incubate.[33][34]

  • PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) and mix well.[33][34]

  • Incubation: Incubate at room temperature for 5-10 minutes.[33]

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (Area vs. Width) to exclude doublets and aggregates.[34]

Key Signaling Pathways Targeted by Indole Derivatives

Visualizing the complex signaling networks within cancer cells helps to understand the precise points of intervention for indole derivatives.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[16] Its hyperactivation is a common feature in cancer.[14]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits PTEN PTEN PTEN->PIP3 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.

The JAK/STAT3 Pathway

This pathway transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in proliferation and survival.[35]

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Activates

Caption: The canonical JAK/STAT3 signaling pathway.

Conclusion and Future Perspectives

The indole nucleus remains a highly versatile and valuable scaffold in the design of novel anticancer agents. From natural products that disrupt fundamental cellular processes to synthetic derivatives engineered to inhibit specific oncogenic kinases, the chemical space of indole-based therapeutics is vast and continues to expand. The comparative data and standardized protocols provided in this guide serve as a foundational resource for researchers in the field. Future efforts will likely focus on developing derivatives with improved selectivity, reduced toxicity, and the ability to overcome mechanisms of drug resistance, further cementing the role of indole compounds in the oncology drug pipeline.

References

A Comprehensive Guide to In Vitro Assay Protocols for Indole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the essential in vitro assays for characterizing indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of neurotransmitters like serotonin, hormones like melatonin, and a vast array of synthetic compounds with therapeutic potential. Evaluating the biological activity of these molecules requires robust, reproducible, and well-understood in vitro methods.

This guide provides an in-depth comparison of key assay protocols, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to not only execute these assays but to understand their underlying principles, compare their performance, and interpret the data with confidence. We will explore four critical areas of investigation: cell viability, enzyme inhibition, antioxidant capacity, and receptor binding.

Cell Viability and Cytotoxicity Assays: The MTT Assay

The first step in evaluating a novel compound is often to determine its effect on cell survival. Cytotoxicity assays are fundamental for anticancer drug discovery and for general toxicity screening. Among the various methods available (e.g., XTT, WST-1, AlamarBlue), the MTT assay remains a widely used gold standard due to its reliability and cost-effectiveness.

Principle of the MTT Assay

The assay's principle is elegantly simple: it measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[1] The core reagent, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow, water-soluble tetrazolium salt. In living, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring.[2] This intracellular reduction converts the yellow MTT into a purple, water-insoluble formazan product.[2] The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), creating a colored solution whose absorbance is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

This protocol is a self-validating system. The inclusion of untreated controls (100% viability) and blank wells (0% viability) provides the necessary benchmarks to ensure the assay is performing correctly and to accurately calculate the dose-dependent effects of the test compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Plating an optimal number of cells is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect. A preliminary cell titration experiment is always recommended.[1]

  • Incubation Time (Compound): A 48-72 hour incubation is standard for assessing antiproliferative effects, allowing sufficient time for the compound to influence cell division and viability.

  • MTT Incubation (4 hours): This duration is typically sufficient for detectable formazan to accumulate without causing toxicity from the MTT reagent itself.

  • Solubilization with DMSO: DMSO is a powerful aprotic solvent capable of fully dissolving the intracellular formazan crystals, which is essential for accurate spectrophotometric measurement.[3]

  • Wavelength (570 nm): The purple formazan product has a peak absorbance around 570 nm.[4] Using a reference wavelength (e.g., >650 nm) can help subtract background noise from cell debris or other factors.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[1][4]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

The IC₅₀ value is the standard metric for comparing the potency of different compounds. Lower IC₅₀ values indicate higher cytotoxic activity.

Compound IDTarget Cell LineAssay TypeIC₅₀ (µM)Reference
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)MTT9.5[6]
MukonalSK-BR-3 (Breast)MTT7.5[6]
Indole-Aryl-Amide (Cpd. 4)MCF7 (Breast)MTT0.84[7]
Indole-Aryl-Amide (Cpd. 5)PC3 (Prostate)MTT0.39[7]
3-(3-oxoaryl) indole (Cpd. 3a)B16F10 (Melanoma)MTT~15[8]
2,4-Cl₂ Chalcone-IndoleMCF-7 (Breast)MTT12.2[6]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis p1 Seed Cells in 96-Well Plate p2 Incubate 24h (Cell Adherence) p1->p2 t1 Prepare Serial Dilutions of Indole Compound t2 Add Compound to Cells t1->t2 t3 Incubate 48-72h t2->t3 a1 Add MTT Reagent to each well t3->a1 a2 Incubate 4h (Formazan Formation) a1->a2 a3 Solubilize Crystals with DMSO a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Viability a4->d1 d2 Determine IC50 Value d1->d2

General experimental workflow for the MTT assay.
Enzyme Inhibition Assays: Targeting IDO1

Many indole compounds exert their therapeutic effects by inhibiting specific enzymes. Indoleamine 2,3-dioxygenase 1 (IDO1) is a prime target in immuno-oncology. It is an intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[9][10] In the tumor microenvironment, IDO1 activity depletes tryptophan and produces metabolites that suppress T-cell function, allowing cancer cells to evade the immune system.[9]

Principle of the Cell-Based IDO1 Assay

This assay quantifies the inhibitory effect of a compound on IDO1 activity within a cellular context. Cancer cell lines that express IDO1 (e.g., SKOV-3, HeLa) are stimulated to upregulate the enzyme.[10][11] The cells are then treated with the indole inhibitor. The activity of IDO1 is determined by measuring the concentration of its downstream product, kynurenine, which is secreted into the cell culture medium.[9] Kynurenine can be quantified colorimetrically after a chemical reaction or by using HPLC.[11]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is self-validating by comparing the kynurenine levels in inhibitor-treated cells to those in stimulated but untreated cells (maximum IDO1 activity) and unstimulated cells (baseline).

Causality Behind Experimental Choices:

  • Cell Line Selection: SKOV-3 (ovarian cancer) or HeLa (cervical cancer) cells are commonly used as they reliably express IDO1 upon stimulation.[10][11]

  • IDO1 Induction with IFN-γ: Interferon-gamma (IFN-γ) is a potent pro-inflammatory cytokine and the primary physiological inducer of IDO1 expression.[9] This step mimics the inflammatory conditions often found in a tumor microenvironment.

  • Measurement of Kynurenine: N-formylkynurenine, the direct product, is unstable. The protocol includes an incubation step with trichloroacetic acid (TCA) at 50°C to hydrolyze it into the more stable kynurenine for reliable quantification.[11][12]

  • Detection with p-DMAB: p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) reacts with kynurenine in an acidic environment to produce a yellow-colored complex with a distinct absorbance maximum at 480 nm, enabling colorimetric detection.[11][12]

Step-by-Step Methodology:

  • Cell Plating: Seed SKOV-3 cells at 3 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.[10]

  • IDO1 Induction: Add IFN-γ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[9][10]

  • Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control (no inhibitor).

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24-48 hours).

  • Supernatant Collection: Collect 140 µL of the cell culture supernatant from each well.

  • Hydrolysis: Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each supernatant sample. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Colorimetric Reaction: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 480 nm.

  • Data Analysis: Create a kynurenine standard curve to determine the concentration in each sample. Calculate the percentage of IDO1 inhibition for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation: Comparative Efficacy of Indole-Based IDO1 Inhibitors
Compound IDAssay TypeTargetIC₅₀Reference
Epacadostat (INCB024360)Cell-Based (HeLa)hIDO17.1 nM[13]
3-Aryl Indole DerivativeEnzymatichIDO17 µM[]
Hydroxyindole DerivativeEnzymatichIDO1Ki = 1 µM[]
Amide-linked Indole (Cpd. 1)Cell-Based (HeLa)hIDO11 µM[15]
Imidazoisoindole (Cpd. 18)Cell-Based (HeLa)hIDO1101 nM[16]
1-Indanone Derivative (Cpd. 52)Cell-BasedhIDO1EC₅₀ = 9.17 µM[17]

Visualization: Cell-Based IDO1 Assay Workflow

IDO1_Workflow cluster_setup Cell Setup & Induction cluster_inhibit Inhibition cluster_detect Detection cluster_analysis Data Analysis s1 Seed SKOV-3 Cells s2 Induce IDO1 with IFN-γ (24h) s1->s2 i1 Treat with Indole Inhibitor (24-48h) s2->i1 i2 Tryptophan -> Kynurenine (in cells) i1->i2 d1 Collect Supernatant i2->d1 Kynurenine Secreted d2 Hydrolyze with TCA (50°C, 30min) d1->d2 d3 React with p-DMAB d2->d3 d4 Read Absorbance at 480 nm d3->d4 a1 Calculate % Inhibition d4->a1 a2 Determine IC50 Value a1->a2

Workflow for measuring IDO1 inhibition by kynurenine quantification.
Antioxidant Capacity Assays: The DPPH Method

Oxidative stress is implicated in numerous diseases, and many indole compounds, particularly melatonin and its analogs, are known for their antioxidant properties. Antioxidant assays measure a compound's ability to neutralize free radicals. The DPPH and ABTS assays are the most common methods.

Principle and Comparison: DPPH vs. ABTS

Both assays are based on a color change that occurs when a stable radical is neutralized by an antioxidant. However, they differ in their underlying chemical mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable, deep purple-colored free radical.[18] The assay primarily measures an antioxidant's ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT), which neutralizes the radical and causes the solution to turn a pale yellow.[19][20]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. It has a characteristic blue-green color. The ABTS assay is more versatile as it can measure antioxidants that act via both HAT and Single Electron Transfer (SET) mechanisms.[19][20]

This mechanistic difference is why results can vary between the two assays for the same compound; a comprehensive assessment often employs both.[19] We will focus on the DPPH protocol for its simplicity and the stability of the radical reagent.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is validated by running a positive control (e.g., Ascorbic Acid or Trolox) to confirm reagent activity and a blank to establish the baseline absorbance of the unquenched radical.

Causality Behind Experimental Choices:

  • Reagent: DPPH is chosen because it is one of the few stable and commercially available organic nitrogen radicals.[21]

  • Solvent (Methanol/Ethanol): DPPH is readily soluble in these organic solvents, which are also suitable for dissolving a wide range of organic compounds like indoles.[18]

  • Incubation in the Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its photodegradation, ensuring that any loss of color is due to the action of the antioxidant.[18]

  • Wavelength (517 nm): The DPPH radical exhibits a strong absorbance maximum around 517 nm. The decrease in absorbance at this wavelength is directly monitored to quantify scavenging activity.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution protected from light in an amber bottle.[18]

  • Sample Preparation: Prepare a stock solution of the indole compound and a positive control (e.g., ascorbic acid) in the same solvent. Create a series of dilutions.

  • Reaction Setup (96-well plate):

    • To test wells, add 20 µL of the sample or standard dilutions.[19]

    • To the control well, add 20 µL of the solvent (methanol/ethanol).

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19] Note that some slow-reacting antioxidants may require a longer incubation time.[19]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.

Data Presentation: Comparative Antioxidant Activity of Indole Derivatives

Lower IC₅₀ values indicate higher antioxidant activity. Note the differences in potency for the same compound between the two assays, reflecting their different reaction mechanisms.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Melatonin | 125 | 4 |[22] | | 5-Hydroxy-L-tryptophan | 3.196 | 8.69 |[22] | | L-Tryptophan | 9510 | 891 |[22] | | Vitamin C (Standard) | 65 | 15.5 |[22] | | Trolox (Standard) | Not Reported | 15.5 |[22] |

Visualization: DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H H• Transfer Indole_AH Indole-OH (Antioxidant) Indole_A_Radical Indole-O• (Oxidized Antioxidant) Indole_AH->Indole_A_Radical

Mechanism of DPPH radical neutralization by an antioxidant.
Receptor Binding Assays: Targeting Melatonin Receptors

Indoleamines like melatonin and serotonin mediate their effects by binding to specific G-protein coupled receptors (GPCRs). Quantifying the binding affinity of a novel indole compound for its target receptor is crucial. Radioligand binding assays are the gold standard for determining a compound's affinity (Ki).

Principle of the Competition Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand ("radioligand") from a receptor. [6 from initial search] Cell membranes containing the target receptor (e.g., MT1) are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured. A potent test compound will displace the radioligand at low concentrations, resulting in a low radioactive signal. The data is used to calculate the IC₅₀ of the test compound, which is then converted to the inhibition constant (Ki), a true measure of affinity.

Experimental Protocol: Radioligand Competition Binding Assay for MT1

This protocol is validated by including controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure the specific binding window is adequate.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cells recombinantly expressing the human MT1 receptor provide a high concentration of the target, ensuring a robust signal.

  • Radioligand (2-[¹²⁵I]-iodomelatonin): This is the most common choice for melatonin receptors. It has very high affinity for the receptors and high specific activity, allowing for sensitive detection with low receptor quantities.[23]

  • Separation of Bound vs. Free: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The large membrane fragments are trapped on the filter, while the small, unbound radioligand molecules pass through. This rapid separation is key to preventing the dissociation of the ligand-receptor complex during washing. [6 from initial search]

  • Scintillation Counting: A gamma counter is used to quantify the amount of ¹²⁵I trapped on the filters, which corresponds to the amount of bound radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human MT1 receptor.

  • Reaction Setup: In assay tubes, combine:

    • Cell membranes (containing the MT1 receptor).

    • A fixed concentration of 2-[¹²⁵I]-iodomelatonin (the radioligand).

    • Varying concentrations of the unlabeled indole test compound.

    • Controls: Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of unlabeled melatonin).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each tube through a glass fiber filter mat.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection: Place the filter discs into tubes and quantify the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: Comparative Binding Affinities of Indole Ligands

The Ki value represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptor TargetRadioligandKi (nM)Reference
D2AAK55-HT₂ₐ[³H]ketanserin135[24]
D2AAK75-HT₁ₐ[³H]8-OH-DPAT88.5[24]
MelatoninMT₁2-[¹²⁵I]iodomelatonin~0.1-0.3[23][25]
AgomelatineMT₁2-[¹²⁵I]iodomelatonin~0.1[23][25]
RamelteonMT₁2-[¹²⁵I]iodomelatonin~0.03[23][25]

Visualization: MT1 Receptor Signaling Pathway

MT1_Signaling cluster_membrane Cell Membrane Melatonin Melatonin (Indole Ligand) MT1 MT1 Receptor Melatonin->MT1 Binds Gai Gαi MT1->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phos. PKA->CREB Gene_Expression Gene_Expression CREB->Gene_Expression Alters Circadian Gene Expression

Simplified primary signaling pathway of the Melatonin Receptor 1 (MT1).
Conclusion

The in vitro evaluation of indole compounds is a multi-faceted process that requires a carefully selected panel of assays. From determining initial cytotoxicity with the MTT assay to elucidating specific mechanisms through enzyme inhibition and receptor binding studies, each protocol provides a unique piece of the puzzle. Understanding the principles behind these assays, the rationale for their specific steps, and the nuances of data interpretation is paramount for advancing promising indole-based candidates from the bench to preclinical development. This guide serves as a foundational resource to empower researchers to perform these critical evaluations with both technical proficiency and scientific insight.

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-fluoro-1H-indole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated indole derivatives like Methyl 5-fluoro-1H-indole-3-carboxylate are of significant interest for their potential therapeutic applications.[1][2] However, beyond their synthesis and application, the responsible disposal of such compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile: A Precautionary Approach

Inferred Hazard Classification:

Hazard StatementClassificationSource
Skin IrritationCategory 2[3][5]
Eye IrritationCategory 2A[5]
Respiratory IrritationSpecific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3[3][5]
Harmful if SwallowedAcute Toxicity, Oral, Category 4[7]

Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Disposal A Step 1: Segregation Isolate solid and liquid waste containing the compound from non-hazardous waste. B Step 2: Waste Container Selection Choose a chemically compatible, leak-proof container with a secure lid. Do not use metal containers for acidic waste. A->B Proper Containment C Step 3: Labeling Affix a hazardous waste label immediately. Include chemical name, concentration, and hazard pictograms. B->C Clear Identification D Step 4: Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. C->D Safe Accumulation E Step 5: Record Keeping Maintain a log of accumulated waste, noting the start date and quantity. D->E Compliance F Step 6: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office for waste removal. E->F Scheduled Removal G Step 7: Final Disposal Waste is transported to an approved hazardous waste disposal facility for incineration or other appropriate treatment. F->G Final Disposition

Disposal workflow for this compound.
Experimental Protocol for Waste Handling and Disposal

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[3]

2. Waste Segregation at the Source:

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealable container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. Ensure the container material is compatible with the solvents used.

3. Container Management:

  • Select waste containers that are in good condition and have a secure, screw-top lid.

  • Never overfill containers; leave at least 10% headspace to allow for expansion.

  • Keep waste containers closed at all times, except when adding waste.

4. Labeling:

  • Immediately label all waste containers with a hazardous waste tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or percentage of the compound in the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., irritant, harmful).

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be a well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[3]

  • All liquid waste containers must be kept in secondary containment to prevent spills.

6. Arranging for Disposal:

  • Once a waste container is full or has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines), contact your EHS office to schedule a pickup.

  • Do not dispose of this chemical down the drain or in the regular trash.

7. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's EHS or emergency response team immediately.

Causality Behind Procedural Choices

The stringent procedures outlined above are rooted in the fundamental principles of chemical safety and environmental protection.

  • Segregation: Prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Proper Containerization: Minimizes the risk of leaks and spills, protecting both laboratory personnel and the environment.

  • Clear Labeling: Ensures that everyone who handles the waste is aware of its contents and associated hazards, which is a key requirement of the Occupational Safety and Health Administration (OSHA).

  • Designated Storage (SAA): The concept of an SAA is a regulatory requirement from the Environmental Protection Agency (EPA) to ensure that hazardous waste is managed safely at its point of generation.

  • Professional Disposal: The final disposal of hazardous waste must be handled by licensed professionals to ensure it is treated in a way that neutralizes its hazards and prevents environmental contamination. Incineration at a permitted facility is a common and effective method for destroying organic chemical waste.

By adhering to these procedures, researchers can ensure that their work with promising compounds like this compound is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.